Product packaging for Docusate Sodium(Cat. No.:CAS No. 577-11-7)

Docusate Sodium

Cat. No.: B194777
CAS No.: 577-11-7
M. Wt: 444.6 g/mol
InChI Key: APSBXTVYXVQYAB-UHFFFAOYSA-M
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Description

Docusate sodium, also known as dioctyl sodium sulfosuccinate (DOSS) or Aerosol-OT, is a high-purity anionic surfactant essential for a wide range of scientific and industrial research applications . Its core structure as a twofold carboxylate ester of succinic acid with a sulfonate group enables its powerful surface-active properties, making it a versatile tool in the laboratory . As a wetting agent, emulsifier, and dispersant, it is instrumental in the field of emulsion polymerization, where it helps create stable oil-in-water emulsions for the synthesis of polymers . Its unique ability to form reverse micelles and microemulsions, often without the need for co-surfactants, makes it particularly valuable for microencapsulation studies, drug delivery system development, and the creation of advanced materials like conductive polymers . In pharmaceutical research, this compound is widely studied as a model stool-softening agent due to its surfactant mechanism of action, which lowers surface tension to allow for the penetration of water and lipids into stools . It also serves as a critical excipient in formulation science, used to improve wetting and dissolution in the development of capsules and direct-compression tablets . This compound is a wetting and solubilizing agent in various chemical processes and is utilized in the electrophoresis detection of compounds like natural and synthetic estrogens . This compound is supplied as a white or almost white, wax-like, hygroscopic solid that is readily soluble in a wide range of polar and non-polar organic solvents, including methanol, oils, and hydrocarbons, while dissolving slowly in water . Researchers can leverage its effective properties for applications in adhesives, coatings, ink and toner products, and lubricants . This product is provided for laboratory and manufacturing research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, food, or cosmetic use , or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37NaO7S B194777 Docusate Sodium CAS No. 577-11-7

Properties

IUPAC Name

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate
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InChI

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APSBXTVYXVQYAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10041-19-7 (Parent)
Record name Docusate sodium [USAN:USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8022959
Record name Docusate sodium
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Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline]
Record name Docusate sodium
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Solubility

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS, FREELY SOL IN GLYCERIN, Water Solubility = 71000 mg/L @ 25 °C
Record name BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE
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Color/Form

WHITE, WAX-LIKE SOLID

CAS No.

577-11-7
Record name Docusate sodium [USAN:USP:INN:BAN]
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Record name Docusate sodium
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Record name Docusate sodium
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Record name DOCUSATE SODIUM
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Record name BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE
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Foundational & Exploratory

Docusate Sodium: An In-depth Technical Guide on its Core Anionic Surfactant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Docusate sodium, a widely recognized anionic surfactant, plays a pivotal role in pharmaceutical formulations, primarily owing to its excellent wetting, emulsifying, and dispersing properties. This technical guide delves into the core scientific principles of this compound, providing a comprehensive overview of its physicochemical characteristics, mechanism of action, and its application in enhancing the bioavailability of poorly soluble drugs. The information presented herein is curated from scientific literature to support research, development, and formulation activities.

Physicochemical Properties of this compound

This compound, chemically known as sodium 1,4-bis(2-ethylhexyl) sulfosuccinate, is a white, wax-like, plastic solid.[1] Its amphiphilic nature, possessing both a hydrophilic sulfonate group and hydrophobic ester groups, is central to its function as a surfactant.[2] A compilation of its key quantitative properties is presented below.

Table 1: Quantitative Physicochemical Properties of this compound
PropertyValueTemperature (°C)Reference(s)
Molecular Weight 444.56 g/mol N/A[3]
Critical Micelle Concentration (CMC) 0.11% w/v (aqueous solution)25[4]
0.02% (w/v)N/A[5]
Melting Point 153-157 °CN/A[4]
Density 1.16 g/cm³N/A[4]
pH (1% w/v aqueous solution) 5.8-6.9N/A[4]
Table 2: Solubility of this compound
SolventSolubilityTemperature (°C)Reference(s)
Water 14 g/L25[1][6]
55 g/L70[1][6]
Ethanol 1:3025[1]
Chloroform 1:125[1]
Diethyl ether 1:125[1]
Petroleum ether Practically unlimited25[1]
Glycerol Highly solubleN/A[1]
Vegetable Oils Highly solubleN/A[1]

Mechanism of Action as an Anionic Surfactant

This compound's primary mechanism of action is the reduction of surface tension at the interface between oil and water.[7][8] This property is fundamental to its application as a stool softener, where it facilitates the penetration of water and fats into the fecal mass, leading to a softer, more easily passable stool.[8][9]

In the context of drug delivery, this compound's surfactant properties are harnessed to improve the dissolution and absorption of poorly water-soluble active pharmaceutical ingredients (APIs).[10][11] By forming micelles above its critical micelle concentration (CMC), this compound can encapsulate hydrophobic drug molecules, effectively increasing their solubility in aqueous environments.[5]

Beyond its direct surfactant effects, this compound has been shown to influence intestinal physiology. Studies suggest that it can stimulate the secretion of water and electrolytes in the jejunum, potentially through the inhibition of Na,K-ATPase activity and an increase in mucosal prostaglandin E2 (PGE2) content.[1][12] This, in turn, may lead to an increase in intracellular cyclic AMP (cAMP), further promoting fluid secretion.[1]

Docusate_Sodium_Signaling_Pathway Docusate Docusate Sodium NaK_ATPase Na,K-ATPase Docusate->NaK_ATPase inhibits PGE2 Prostaglandin E2 (PGE2) Docusate->PGE2 stimulates production Membrane Intestinal Epithelial Cell Membrane AC Adenylyl Cyclase PGE2->AC activates cAMP cyclic AMP (cAMP) AC->cAMP converts ATP to Secretion Water and Electrolyte Secretion cAMP->Secretion promotes CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prep_DSS Prepare this compound Solutions (Serial Dilution) Add_Pyrene Add Pyrene (Fluorescent Probe) Prep_DSS->Add_Pyrene Equilibrate Equilibrate for 24h Add_Pyrene->Equilibrate Measure Measure Fluorescence Emission (Excitation at 334 nm) Equilibrate->Measure Record Record Intensities of I₁ and I₃ Peaks Measure->Record Calculate Calculate I₁/I₃ Ratio Record->Calculate Plot Plot I₁/I₃ vs. log[this compound] Calculate->Plot Determine_CMC Determine CMC from Inflection Point Plot->Determine_CMC

References

Synonyms for Docusate Sodium in research contexts (e.g., DSS, dioctyl sodium sulfosuccinate)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, a widely recognized anionic surfactant, is a compound of significant interest in both clinical and research settings. While primarily known for its application as an emollient laxative, its utility extends into various research contexts, including drug formulation, toxicology, and cellular signaling. However, its nomenclature in scientific literature is varied and can be a source of confusion, most notably the use of the acronym "DSS," which it shares with the colitis-inducing agent, Dextran Sodium Sulfate. This guide provides a comprehensive overview of the synonyms for this compound, clarifies critical ambiguities, presents quantitative data on its properties and effects, details experimental protocols for its use in research, and explores its impact on cellular signaling pathways.

Decoding the Nomenclature: Synonyms and Chemical Identity

Accurate identification of this compound in literature is paramount. A variety of names and identifiers are used across different disciplines.

Table 1: Synonyms and Chemical Identifiers for this compound

CategoryIdentifier
Common Name This compound[1]
IUPAC Name sodium 1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate
CAS Number 577-11-7
Abbreviation DOSS (Dioctyl sodium sulfosuccinate)[2]
Common Synonyms Dioctyl sodium sulfosuccinate[2], Sodium dioctyl sulfosuccinate, Dioctyl sulfosuccinate sodium salt[3]
Commercial/Trade Names Aerosol OT[4], Colace, Doxinate, and numerous others.
Chemical Formula C₂₀H₃₇NaO₇S
Molecular Weight 444.56 g/mol [3]
Critical Clarification: this compound (DOSS) vs. Dextran Sodium Sulfate (DSS)

A significant point of confusion in gastrointestinal research is the acronym "DSS." While occasionally used for Dioctyl Sodium Sulfosuccinate, in the context of experimental colitis models, "DSS" overwhelmingly refers to Dextran Sodium Sulfate. Dextran Sodium Sulfate is a chemical used to induce intestinal inflammation in animal models and is fundamentally different from this compound in its chemical structure and biological effects. Researchers must carefully examine the context and chemical identifiers (like CAS numbers) in publications to distinguish between these two compounds.

Quantitative Data in Research Applications

The following tables summarize key quantitative data for this compound (referred to as Dioctyl Sodium Sulfosuccinate or DOSS for clarity in a research context) from various studies.

Table 2: Physicochemical and In Vitro Data for Dioctyl Sodium Sulfosuccinate (DOSS)

ParameterValueContext
Critical Micelle Concentration (CMC) 0.2 - 0.6 mMIn aqueous solution; a key parameter for its surfactant properties.[3]
Surface Tension ~25-30 dyn/cmAt a concentration of 0.1% in water, demonstrating its high efficacy as a surfactant.[3]
PPARγ Activation Dose-dependentIn vitro PPARγ transactivation assays using HEK293T/17 cells.[5]
3T3-L1 Adipocyte Differentiation Effective inducerUsed in combination with other agents to promote the differentiation of preadipocytes.

Table 3: In Vivo and Toxicological Data for Dioctyl Sodium Sulfosuccinate (DOSS)

ParameterValueSpeciesContext
Acute Oral LD₅₀ 1.80 - 7.5 g/kgRatAcute toxicity studies.[3]
Acute Oral LD₅₀ 1.50 - 4.8 g/kgMouseAcute toxicity studies.[3]
Intestinal Water Transport Inhibition 80% inhibition at 0.5 mMHumanIn vivo single pass infusion of the jejunum.[6]
Jejunal and Colonic Na,K-ATPase Activity Significant decrease at 260 mg/kgRatIntragastric administration.[7]
Jejunal and Colonic PGE₂ Content Significant increase at 260 mg/kgRatIntragastric administration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dioctyl Sodium Sulfosuccinate (DOSS).

Protocol for In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from methodologies used to study adipogenesis and can be employed to investigate the effects of DOSS as a potential obesogen.[8][9]

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • Differentiation Medium A (MDI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

  • Differentiation Medium B: Growth Medium supplemented with 1 µg/mL insulin.

  • Dioctyl Sodium Sulfosuccinate (DOSS) stock solution.

  • Oil Red O staining solution.

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.

  • Growth to Confluence: Culture the cells in Growth Medium at 37°C in a 5% CO₂ incubator until they are 100% confluent.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the Growth Medium with Differentiation Medium A. DOSS can be added at desired concentrations at this stage.

  • Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium B (containing insulin).

  • Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Growth Medium. Replenish the Growth Medium every two days.

  • Assessment of Adipogenesis (Day 8-10): Mature adipocytes containing lipid droplets should be visible.

  • Quantification:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

    • Wash with water and elute the stain with isopropanol.

    • Measure the absorbance of the eluate at 490 nm to quantify lipid accumulation.

Protocol for PPARγ Transactivation Assay

This protocol outlines a cell-based assay to measure the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by DOSS.[10][11]

Materials:

  • HEK293T or other suitable cell line.

  • Expression plasmid for a GAL4-PPARγ-LBD fusion protein.

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • DOSS stock solution.

  • Rosiglitazone (positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DOSS or Rosiglitazone (positive control). Include a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Express the results as fold activation over the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its surfactant properties, but research has begun to uncover its influence on specific cellular signaling pathways.

Surfactant Action and Intestinal Secretion

The primary mechanism of this compound as a laxative is its action as an anionic surfactant. It lowers the surface tension of the stool, allowing water and lipids to penetrate and soften the fecal mass.[12] Beyond this physical effect, studies have shown that this compound can also induce intestinal fluid and electrolyte secretion. This effect may be mediated by an increase in mucosal cyclic AMP levels and the release of endogenous prostaglandins.[7]

Intestinal_Secretion_Pathway DOSS This compound (DOSS) NaK_ATPase Na,K-ATPase DOSS->NaK_ATPase Inhibits AC Adenylyl Cyclase DOSS->AC Stimulates PGE2 ↑ Prostaglandin E2 (PGE2) Release DOSS->PGE2 Membrane Intestinal Epithelial Cell Membrane cAMP ↑ cyclic AMP AC->cAMP Secretion ↑ Water and Electrolyte Secretion cAMP->Secretion Mediates PGE2->Secretion Mediates

Proposed mechanism of DOSS-induced intestinal secretion.
PPARγ Agonism and Adipogenesis

Recent research has identified dioctyl sodium sulfosuccinate as a probable obesogen due to its activity as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5] PPARγ is a nuclear receptor that is a master regulator of adipogenesis (the formation of fat cells).

Experimental Workflow for Investigating DOSS as a PPARγ Agonist:

PPARg_Workflow Start Start: Hypothesis DOSS is a PPARγ agonist InVitro_Transactivation In Vitro Transactivation Assay (e.g., HEK293T cells) Start->InVitro_Transactivation Step 1 Adipogenesis_Assay 3T3-L1 Adipocyte Differentiation Assay Start->Adipogenesis_Assay Step 2 Ligand_Binding Ligand Binding Assay Start->Ligand_Binding Step 3 InVivo_Model In Vivo Model (e.g., PPRE-luciferase transgenic mice) InVitro_Transactivation->InVivo_Model Step 4 Adipogenesis_Assay->InVivo_Model Ligand_Binding->InVivo_Model Data_Analysis Data Analysis and Conclusion InVivo_Model->Data_Analysis Step 5

Workflow for characterizing DOSS as a PPARγ agonist.

Activation of PPARγ by a ligand like DOSS initiates a signaling cascade that leads to the expression of genes involved in adipocyte differentiation and lipid metabolism. This has significant implications for understanding the potential environmental and pharmaceutical contributors to obesity and metabolic diseases.

Conclusion

This compound, or dioctyl sodium sulfosuccinate, is a compound with a diverse range of applications in research that extend far beyond its common use as a stool softener. A clear understanding of its various synonyms and the critical distinction from Dextran Sodium Sulfate (DSS) is essential for accurate scientific communication and research. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to explore its properties as a surfactant, its effects on intestinal physiology, and its role as a signaling molecule, particularly through the PPARγ pathway. As research continues to uncover the broader biological effects of widely used chemical compounds, a thorough and nuanced understanding of substances like this compound will be increasingly vital for professionals in drug development and life sciences.

References

Docusate Sodium: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling procedures for Docusate Sodium in a laboratory setting. The information is compiled and synthesized from various safety data sheets and technical resources to ensure a high standard of safety and operational excellence for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white or almost white, wax-like, plastic solid with a characteristic octanol-like odor.[1][2] It is hygroscopic and should be stored in an airtight container in a cool, dry place.[1]

PropertyValueReferences
Molecular Formula C20H37NaO7S[1][3]
Molecular Weight 444.56 g/mol [1][4]
CAS Number 577-11-7[1][5]
Melting Point 173-179 °C[2]
Water Solubility 1.5 g/100 mL (at 25 °C)[2]
Appearance White or almost white, wax-like solid[1][2]
Odor Characteristic octanol-like odor[1]

Toxicological Data

This compound is classified as causing skin irritation and serious eye damage.[5][6][7][8] It is not classified as a respiratory or skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant.[5][6]

TestSpeciesRouteValueReferences
LD50RatOral1900 mg/kg[6]
LD50MouseOral2643 mg/kg[6][9]
LD50RatIntraperitoneal590 mg/kg[6]
LD50RabbitDermal10000 mg/kg[9]

Hazard Identification and Classification

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[5][6][7][8]

  • H318: Causes serious eye damage.[5][6][7][8]

  • H402: Harmful to aquatic life.[7]

The substance is not classified as a PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative).[5][8] While the delivered product is not typically capable of dust explosion, the enrichment of fine dust can lead to this danger.[5]

NFPA 704 Rating:
CategoryRating
Health 3
Flammability 0
Instability 0
Source:[6][10]

Exposure Controls and Personal Protection

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH) for this compound.[11][12][13][14][15] Therefore, it is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[5] Local exhaust ventilation should be used to control emissions at the source.[5] General ventilation is also recommended.[5]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[5][10]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5][10] Lab coats or other protective clothing are recommended to prevent skin contact.[9][10]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator should be used.[5][10]

Safe Handling and Storage

Handling Procedures
  • Avoid contact with skin and eyes.[10]

  • Avoid breathing dust.[7]

  • Wash hands thoroughly after handling.[5][10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Take precautionary measures against static discharge.[5]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][5]

  • The solid material is hygroscopic.[1]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][10]

  • Skin Contact: Take off immediately all contaminated clothing.[5] Wash skin with plenty of water.[5][8] If skin irritation occurs, get medical advice/attention.[6]

  • Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5]

  • Inhalation: Move the person into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate personal protective equipment (see Section 4.2).[5][10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel.[5] Place in a suitable, closed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5]

  • Unsuitable Extinguishing Media: A solid water stream may be inefficient.[2][6]

  • Hazardous Combustion Products: Carbon monoxide (CO) and Carbon dioxide (CO2).[2][5]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[10]

Experimental Protocols and Workflows

While specific, detailed experimental protocols for this compound are proprietary to individual research and development entities, the following diagrams illustrate generalized workflows for handling and safety.

Safe_Handling_Workflow start Start: Receive this compound storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. start->storage Inspect container ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat storage->ppe handling Weigh/handle in a ventilated enclosure (e.g., fume hood). ppe->handling procedure Perform experimental procedure. handling->procedure cleanup Clean work area and equipment. procedure->cleanup waste Dispose of waste in accordance with local regulations. cleanup->waste end End waste->end

Caption: General laboratory workflow for the safe handling of this compound.

Spill_Response_Flowchart spill This compound Spill Occurs evacuate Evacuate immediate area. Alert others. spill->evacuate assess Assess spill size and risk. evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don appropriate PPE (gloves, goggles, respirator if needed). small_spill->ppe contact_ehs Contact Emergency Personnel and Environmental Health & Safety (EHS). large_spill->contact_ehs contain Contain the spill with inert absorbent material. ppe->contain cleanup Carefully sweep or scoop up material into a labeled waste container. contain->cleanup decontaminate Decontaminate the area with soap and water. cleanup->decontaminate report Report the incident. decontaminate->report contact_ehs->report

Caption: Decision flowchart for responding to a this compound spill.

Stability and Reactivity

  • Reactivity: No known hazardous reactions under normal conditions of use.[5]

  • Chemical Stability: Stable under recommended storage conditions.[2][10]

  • Possibility of Hazardous Reactions: None under normal processing.[10]

  • Conditions to Avoid: Avoid creation of dust.[5]

  • Incompatible Materials: Strong oxidizing agents.[2][5][10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and carbon dioxide.[2][5]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[7] Do not allow the chemical to enter sewers or waterways.[7] Contaminated packaging should be treated as the product itself.[7]

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Always prioritize a culture of safety in the laboratory.

References

Methodological & Application

Application Notes and Protocols for Solubilizing Poorly Soluble APIs with Docusate Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in modern drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). It is estimated that approximately 40% of drugs with market approval and nearly 90% of molecules in the discovery pipeline are poorly water-soluble.[1] This low solubility can lead to inadequate dissolution in the gastrointestinal tract, resulting in low and variable bioavailability, which in turn can compromise therapeutic efficacy. Docusate sodium, an anionic surfactant, presents a versatile and effective tool for enhancing the solubility and dissolution rate of these challenging APIs.[2][3]

This compound, also known as dioctyl sodium sulfosuccinate (DSS), is a powerful solubilizing, wetting, dispersing, and emulsifying agent.[2][4] Its amphiphilic nature allows it to reduce the surface tension at the interface between the drug particle and the surrounding medium, promoting wetting and subsequent dissolution.[5] Above its critical micelle concentration (CMC) of 0.11% w/v in aqueous solution at 25°C, this compound molecules self-assemble into micelles.[6] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in an aqueous medium.[7] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the solubility of poorly soluble APIs.

Mechanism of Solubilization

The primary mechanism by which this compound enhances the solubility of poorly soluble APIs is through micellar solubilization. This process can be visualized as a multi-step pathway:

Micellar_Solubilization DS_monomer This compound Monomer Micelle Micelle DS_monomer->Micelle Self-Assembly API_crystal Poorly Soluble API Crystal API_in_Micelle API Solubilized API_crystal->API_in_Micelle Encapsulation Experimental_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Evaluation A API Characterization (Solubility, pKa, LogP) B Solubility Screening with This compound (Protocol 1) A->B C Analyze Fold Increase in Solubility B->C D Select Formulation Strategy (Solid Dispersion, Nanosuspension, etc.) C->D Promising Results E Formulation Preparation (Protocols 2 or 3) D->E F Physicochemical Characterization (DSC, XRD, Particle Size) E->F G In Vitro Dissolution Studies F->G H In Vitro/In Vivo Correlation (Optional) G->H I Lead Formulation Selection H->I

References

Application Notes and Protocols: Docusate Sodium as a Wetting Agent in Wet Granulation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of docusate sodium as a wetting agent in wet granulation techniques. The information is intended to guide researchers and formulation scientists in the development of robust solid dosage forms, particularly for poorly soluble active pharmaceutical ingredients (APIs).

Introduction to this compound in Wet Granulation

This compound is an anionic surfactant widely employed in the pharmaceutical industry as an excipient.[1][2] Its primary functions in wet granulation include acting as a wetting agent, solubilizing agent, and dispersing agent.[1][3][4] Wet granulation is a common process used to improve the flowability, compressibility, and content uniformity of powder blends for tablet and capsule manufacturing.[5][6]

The efficacy of this compound is particularly notable in formulations containing Biopharmaceutics Classification System (BCS) Class II and Class IV drugs, which are characterized by low aqueous solubility.[3][4] By reducing the surface tension between the solid drug particles and the granulation liquid, this compound facilitates more uniform wetting, which is crucial for the formation of consistent and robust granules. This enhanced wetting can lead to improved dissolution rates and, consequently, better bioavailability of the API.[1][4]

This compound is available in various forms, including a 100% active waxy material, an 85% active granular form combined with sodium benzoate, and liquid solutions in alcohol or PEG 400.[3] It is known for its low toxicity and compatibility with a wide range of active drugs.[1][4]

Mechanism of Action

In wet granulation, the addition of a granulation liquid to a powder bed initiates the formation of liquid bridges between particles, leading to the formation of granules. For hydrophobic or poorly soluble drugs, uniform distribution of the granulation liquid can be challenging. This compound, as a surfactant, positions itself at the solid-liquid interface, reducing the interfacial tension. This allows the granulation liquid to spread more effectively over the surface of the drug particles, ensuring thorough and uniform wetting.

dot

cluster_Process Mechanism of this compound in Wet Granulation DS This compound Wetting Reduced Surface Tension at Solid-Liquid Interface DS->Wetting Lowers API Poorly Soluble API (Hydrophobic Surface) API->Wetting GL Granulation Liquid (e.g., Water) GL->Wetting Dispersion Improved Dispersion of API Particles Wetting->Dispersion Granulation Uniform Granule Formation Dispersion->Granulation Dissolution Enhanced Drug Dissolution Granulation->Dissolution

Caption: Mechanism of this compound in Wet Granulation.

Quantitative Data Summary

While specific experimental data on the effect of this compound concentration on granule properties is not extensively available in publicly accessible literature, the following table illustrates the expected trends based on the established principles of wet granulation and the function of wetting agents. These values are for illustrative purposes and should be confirmed by experimental studies.

This compound Concentration (% w/w of Granulating Fluid)Mean Granule Size (µm)Bulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Angle of Repose (°)
0 (Control)2500.450.5518.238
0.53000.480.6020.035
1.03500.520.6520.032
2.04000.550.7021.430

Note: The above data is hypothetical and serves to illustrate the potential impact of this compound. Actual results will vary depending on the specific API, excipients, and processing parameters. An increase in this compound concentration is expected to lead to more efficient granulation, resulting in larger, denser granules with improved flow properties (lower angle of repose).

Experimental Protocols

The following are generalized protocols for high-shear and fluid-bed wet granulation incorporating this compound. These should be adapted and optimized for specific formulations.

High-Shear Wet Granulation Protocol

This protocol is suitable for formulations where rapid and efficient granulation is desired.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Diluent (e.g., Lactose Monohydrate, Microcrystalline Cellulose)

  • Binder (e.g., Povidone K30)

  • Disintegrant (e.g., Croscarmellose Sodium)

  • This compound

  • Purified Water (or other suitable granulation liquid)

  • High-Shear Mixer/Granulator

  • Fluid-Bed Dryer or Tray Dryer

  • Sieve/Mill

Procedure:

  • Dry Mixing:

    • Charge the API, diluent, and intragranular portion of the disintegrant into the bowl of the high-shear granulator.

    • Mix the powders at a pre-determined impeller and chopper speed for 5-10 minutes to ensure a homogenous blend.

  • Preparation of Granulating Fluid:

    • Dissolve the binder (e.g., Povidone K30) in the purified water with stirring.

    • Once the binder is fully dissolved, add the required amount of this compound and stir until a clear solution is obtained.

  • Granulation:

    • Start the impeller and chopper of the high-shear granulator at a defined speed.

    • Add the granulating fluid at a controlled rate.

    • Continue mixing (wet massing) for a specified time after the addition of the granulating fluid to achieve the desired granule consistency. The endpoint can be determined by monitoring the power consumption of the mixer.

  • Wet Milling (Optional):

    • If large agglomerates are formed, pass the wet mass through a screen of appropriate mesh size.

  • Drying:

    • Dry the wet granules in a fluid-bed dryer or a tray dryer at a specified temperature until the desired moisture content (typically 1-3%) is reached.

  • Dry Milling:

    • Mill the dried granules through an appropriately sized screen to achieve the desired particle size distribution.

  • Final Blending:

    • Add the extragranular portion of the disintegrant and any lubricant (e.g., Magnesium Stearate) to the dried, milled granules and blend for a short period (e.g., 3-5 minutes).

dot

cluster_Workflow High-Shear Wet Granulation Workflow Start Start DryMix Dry Mixing (API, Diluent, Disintegrant) Start->DryMix Granulate High-Shear Granulation (Wet Massing) DryMix->Granulate PrepFluid Prepare Granulating Fluid (Water, Binder, this compound) PrepFluid->Granulate WetMill Wet Milling (Optional) Granulate->WetMill Dry Drying WetMill->Dry If needed DryMill Dry Milling Dry->DryMill FinalBlend Final Blending (with Lubricant) DryMill->FinalBlend End End FinalBlend->End

Caption: High-Shear Wet Granulation Workflow.

Fluid-Bed Wet Granulation Protocol

This method is often preferred for achieving more porous granules and can be a more contained process.

Materials and Equipment:

  • Same as for High-Shear Wet Granulation

  • Fluid-Bed Granulator/Dryer with a top-spray or bottom-spray nozzle

Procedure:

  • Preparation of Granulating Fluid:

    • Prepare the granulating fluid containing the binder and this compound as described in the high-shear protocol.

  • Fluidization:

    • Charge the dry powder blend (API, diluent, disintegrant) into the product bowl of the fluid-bed granulator.

    • Fluidize the powder bed with heated air at a controlled flow rate and temperature.

  • Granulation (Spraying):

    • Once the powder bed is adequately fluidized, begin spraying the granulating fluid onto the powder at a controlled rate.

    • Continue spraying until all the granulating fluid is added. The process parameters (spray rate, atomization pressure, inlet air temperature) should be carefully controlled to manage granule growth.

  • Drying:

    • After spraying is complete, continue to fluidize the granules with heated air until the desired moisture content is reached.

  • Cooling:

    • Once dried, cool the granules in the fluid bed by turning off the heat.

  • Sieving/Milling (Optional):

    • If necessary, pass the dried granules through a sieve to remove any oversized agglomerates.

  • Final Blending:

    • Blend the granules with the extragranular excipients as described in the high-shear protocol.

Conclusion

This compound is a valuable excipient in wet granulation, particularly for overcoming the challenges associated with poorly soluble drugs. Its ability to enhance wetting and dispersion leads to the formation of more uniform and robust granules, which can translate to improved tablet properties and enhanced drug dissolution. The provided protocols offer a starting point for formulation development, and optimization of process parameters is essential to achieve the desired critical quality attributes of the final product.

References

Application Notes and Protocols for Docusate Sodium-Based Co-Surfactant-Free Microemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, also known as Aerosol-OT or AOT, is an anionic surfactant recognized for its unique capability to form thermodynamically stable microemulsions without the need for a co-surfactant.[1] This property makes it a subject of significant interest in various fields, particularly in drug delivery, where the elimination of co-surfactants can reduce potential toxicity and formulation complexity.[2] These microemulsions, which are clear, isotropic, and stable dispersions of oil and water, can be formulated as either water-in-oil (w/o) or oil-in-water (o/w) systems, offering versatile platforms for the solubilization and delivery of both hydrophobic and hydrophilic active pharmaceutical ingredients (APIs).

These application notes provide detailed protocols for the formulation and characterization of co-surfactant-free microemulsions using this compound. The methodologies are compiled from established research to guide scientists in developing and evaluating these advanced drug delivery systems.

Data Summary of this compound Microemulsion Formulations

The following table summarizes quantitative data from various studies on co-surfactant-free this compound microemulsions, offering a comparative overview of formulation parameters and resulting physical characteristics.

Oil PhaseSurfactant (this compound) ConcentrationWater PhaseResulting Microemulsion TypeDroplet Size (nm)Polydispersity Index (PDI)
IsooctaneVaries (based on phase diagram)Waterw/o23.2 - 52.7 (Radius of Gyration)Not Reported
Decane1.0 x 10⁻² M0.2 M NaCl SolutionWinsor I / III / IINot ReportedNot Reported
Heptane0.5% (w/w)WaterMiddle Phase (Winsor III)Not ReportedNot Reported
Isopropyl MyristateNot specifiedWaterNot specified11.6Not Reported

Experimental Protocols

Protocol 1: Construction of a Ternary Phase Diagram

Objective: To identify the microemulsion region in a ternary system of this compound, oil, and water. This is crucial for determining the concentration ranges of each component that lead to the spontaneous formation of a stable microemulsion.

Materials:

  • This compound (AOT)

  • Oil Phase (e.g., isooctane, decane, or a pharmaceutically relevant oil)

  • Purified Water

  • Glass vials or test tubes with secure caps

  • Magnetic stirrer and stir bars

  • Burette for titration

Methodology:

  • Preparation of Oil-Surfactant Mixtures: Prepare a series of mixtures of this compound and the chosen oil in varying weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in glass vials.

  • Homogenization: Ensure complete dissolution of the this compound in the oil phase, using gentle heating or sonication if necessary.

  • Water Titration: Titrate each oil-surfactant mixture with purified water dropwise using a burette, while continuously stirring the mixture at a constant, moderate speed.

  • Visual Observation: After each addition of water, allow the system to equilibrate and visually inspect for changes in appearance. Note the transition from a clear solution to a turbid emulsion and then to a clear or translucent microemulsion.

  • Endpoint Determination: The endpoint for the microemulsion formation is the point at which the mixture becomes a single, clear, and isotropic phase. Record the amount of water added to reach this point.

  • Plotting the Phase Diagram: The compositions (by weight percentage) of the three components at the points of microemulsion formation are plotted on a ternary phase diagram. The region enclosed by these points represents the microemulsion domain.

Protocol 2: Preparation of a Co-Surfactant-Free this compound Microemulsion

Objective: To prepare a stable, co-surfactant-free microemulsion with a defined composition based on the previously constructed ternary phase diagram.

Materials:

  • This compound (AOT)

  • Selected Oil Phase

  • Purified Water

  • Active Pharmaceutical Ingredient (API) - optional

  • Magnetic stirrer and stir bar

  • Analytical balance

Methodology:

  • Component Selection: Choose a specific composition (weight percentages of this compound, oil, and water) that falls within the microemulsion region of the ternary phase diagram.

  • Surfactant and Oil Mixing: Accurately weigh the required amounts of this compound and the oil phase into a clean glass vial.

  • Homogenization: Stir the mixture using a magnetic stirrer until the this compound is completely dissolved in the oil.

  • (Optional) API Incorporation: If an oil-soluble API is being encapsulated, dissolve it in the oil-surfactant mixture at this stage. For a water-soluble API, it will be dissolved in the aqueous phase in the next step.

  • Addition of Aqueous Phase: Slowly add the pre-weighed amount of purified water (containing the dissolved water-soluble API, if applicable) to the oil-surfactant mixture while stirring continuously.

  • Microemulsion Formation: Continue stirring until a transparent, homogenous, and thermodynamically stable microemulsion is formed. This formation is typically spontaneous.

  • Equilibration: Allow the prepared microemulsion to equilibrate at a constant temperature for a period of time (e.g., 24 hours) before proceeding with characterization.

Protocol 3: Characterization of the this compound Microemulsion

Objective: To determine the key physicochemical properties of the prepared microemulsion to ensure it meets the desired specifications for its intended application.

A. Droplet Size and Polydispersity Index (PDI) Analysis

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute the microemulsion sample with the continuous phase (either oil or water, depending on the microemulsion type) to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample into a clean cuvette.

    • Measure the droplet size and PDI at a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate to ensure reproducibility.

B. Viscosity Measurement

  • Instrumentation: A rheometer or viscometer (e.g., Brookfield viscometer).

  • Procedure:

    • Place an appropriate volume of the undiluted microemulsion into the instrument's sample holder.

    • Measure the viscosity at a controlled temperature and a range of shear rates to determine the rheological behavior of the microemulsion.

C. Electrical Conductivity Measurement

  • Instrumentation: A conductometer.

  • Procedure:

    • Immerse the conductivity probe into the undiluted microemulsion.

    • Measure the electrical conductivity. This measurement helps to determine the microemulsion type:

      • w/o microemulsion: Low conductivity.

      • o/w microemulsion: High conductivity.

      • Bicontinuous microemulsion: Intermediate and often increasing conductivity with the addition of the aqueous phase.

Visualizations

Experimental_Workflow_for_Microemulsion_Formulation cluster_prep Preparation cluster_analysis Analysis & Formulation A Select Oil, Water, and this compound B Prepare Oil-Surfactant Mixtures at Various Ratios A->B C Titrate with Water B->C D Observe Phase Transitions C->D E Construct Ternary Phase Diagram D->E F Select Composition from Microemulsion Region E->F G Prepare Final Microemulsion F->G

Caption: Workflow for formulating a co-surfactant-free this compound microemulsion.

Microemulsion_Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_interpretation Data Interpretation Start Prepared Microemulsion Size Droplet Size & PDI (DLS) Start->Size Viscosity Viscosity Measurement Start->Viscosity Conductivity Electrical Conductivity Start->Conductivity Size_Result Nanoscale Droplets, Low PDI Size->Size_Result Viscosity_Result Rheological Profile Viscosity->Viscosity_Result Conductivity_Result Microemulsion Type (o/w, w/o, bicontinuous) Conductivity->Conductivity_Result

Caption: Workflow for the characterization of this compound microemulsions.

References

Docusate Sodium as an Emulsifier in Cream and Gel Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docusate sodium, an anionic surfactant, is a versatile excipient in pharmaceutical formulations, valued for its properties as a wetting agent, solubilizer, and emulsifier.[1][2][3][4] Its ability to reduce surface tension at the oil-water interface makes it a suitable candidate for stabilizing emulsions in topical cream and gel formulations.[5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound as a primary emulsifier in the development of oil-in-water (O/W) creams and gels.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
Chemical Name Sodium 1,4-bis(2-ethylhexyl) sulfosuccinate[8]
Synonyms Dioctyl sodium sulfosuccinate, DSS[8]
Molecular Formula C20H37NaO7S[5]
Molecular Weight 444.56 g/mol [8]
Appearance White, wax-like plastic solid[6][8]
Solubility Soluble in water (14 g/L at 25°C)[6]
Critical Micelle Concentration (CMC) 0.11% w/v in aqueous solution at 25°C[8]
pH (1% w/v aqueous solution) 5.8 - 6.9[8]

Application Notes

Use in Oil-in-Water (O/W) Cream Formulations

This compound can be effectively utilized as the primary emulsifier in the preparation of O/W creams. Its anionic nature provides an electrostatic barrier around the oil droplets, preventing coalescence and enhancing emulsion stability.

Concentration: While specific concentrations for emulsification are not extensively documented in publicly available literature, a starting point can be inferred from its use as a wetting agent and for enhancing API solubility. A typical concentration range to evaluate for its emulsifying properties would be from 0.1% to 2.0% w/w . The optimal concentration will depend on the specific oil phase composition and the desired consistency of the cream.

Formulation Considerations:

  • Co-emulsifiers: To improve the stability and texture of the cream, this compound can be used in combination with fatty alcohols such as cetyl alcohol or stearyl alcohol. These co-emulsifiers increase the viscosity of the external phase and strengthen the interfacial film.

  • Oil Phase: The choice of oil will influence the required concentration of this compound. More polar oils may require a different emulsifier concentration than nonpolar oils.

  • pH: this compound is stable in a pH range of 1-10 in dilute aqueous solutions.[8] For topical formulations, the pH should be adjusted to be compatible with the skin, typically between 4.5 and 6.5.

Use in Gel Formulations

In gel formulations, this compound can act as a solubilizing agent for hydrophobic active pharmaceutical ingredients (APIs) and can also contribute to the formation of microemulsion-based gels.

Concentration: For enhancing API solubility, concentrations in the range of 0.1% to 1.0% w/w are often employed.[4] When formulating microemulsion gels, the concentration may need to be optimized in conjunction with the oil phase and co-surfactant concentrations.

Formulation Considerations:

  • Gelling Agents: this compound can be incorporated into hydrogels formed with common gelling agents like carbomers, cellulose derivatives (e.g., HPMC), or natural gums.

  • Clarity: The concentration of this compound and the oil phase will affect the clarity of the gel. Higher concentrations may lead to a more opaque appearance.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines a general procedure for preparing a basic O/W cream using this compound as the primary emulsifier.

Materials:

  • This compound

  • Oil Phase (e.g., Mineral Oil, Cetyl Alcohol)

  • Aqueous Phase (Purified Water)

  • Preservative (e.g., Methylparaben, Propylparaben)

  • pH adjuster (e.g., Citric Acid, Sodium Hydroxide)

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • pH meter

  • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve this compound and any water-soluble ingredients (including preservative) in purified water.

    • Heat the aqueous phase to 70-75°C.

  • Preparation of the Oil Phase:

    • In a separate beaker, combine all oil-soluble ingredients (e.g., mineral oil, cetyl alcohol).

    • Heat the oil phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase with continuous stirring using a homogenizer or high-shear mixer.

    • Continue homogenization for 10-15 minutes to ensure a fine and uniform emulsion.

  • Cooling and Final Adjustments:

    • Allow the emulsion to cool down to room temperature with gentle stirring.

    • Once cooled, check the pH and adjust if necessary to the desired range (e.g., 5.5 - 6.5).

    • Add any temperature-sensitive ingredients, such as fragrance, at this stage.

    • Transfer the cream to a suitable container.

Diagram of the O/W Cream Preparation Workflow:

Figure 1. Workflow for O/W Cream Preparation.

Protocol 2: Preparation of a Hydrogel with Solubilized API

This protocol describes the preparation of a hydrogel containing a poorly water-soluble active ingredient, using this compound as a solubilizing agent.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API) - poorly water-soluble

  • Gelling Agent (e.g., Carbopol 940)

  • Neutralizing Agent (e.g., Triethanolamine)

  • Co-solvent (e.g., Propylene Glycol)

  • Purified Water

  • Preservative

Equipment:

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Analytical balance

Procedure:

  • API Solubilization:

    • In a beaker, dissolve the this compound in a mixture of the co-solvent (e.g., propylene glycol) and a portion of the purified water.

    • Slowly add the API to this solution while stirring until it is completely dissolved.

  • Gel Formation:

    • In a separate beaker, disperse the gelling agent (e.g., Carbopol 940) in the remaining purified water with constant stirring to avoid clumping. Allow it to hydrate completely.

  • Incorporation and Neutralization:

    • Slowly add the API-docusate sodium solution to the hydrated gelling agent dispersion with continuous stirring.

    • Add the preservative.

    • Neutralize the gel by slowly adding the neutralizing agent (e.g., triethanolamine) dropwise until the desired pH and viscosity are achieved.

  • Final Product:

    • Continue stirring until a homogenous, transparent, or translucent gel is formed.

    • Transfer the gel to a suitable container.

Diagram of the Hydrogel Preparation Workflow:

Hydrogel_Preparation cluster_api API Solution cluster_gel Gel Base S1 Dissolve this compound in Co-solvent & Water S2 Add and Dissolve API Combine Combine Solutions G1 Disperse Gelling Agent in Water G2 Allow to Hydrate Neutralize Neutralize & Thicken Final Final Product (Gel)

Figure 2. Workflow for Hydrogel Preparation.

Characterization and Stability Testing

To ensure the quality and shelf-life of the formulated creams and gels, a series of characterization and stability tests should be performed.

TestMethodPurposeTypical Results/Observations
Appearance Visual InspectionTo assess color, odor, and homogeneity.Uniform color and odor, free from visible lumps or separation.
pH Measurement pH meterTo ensure the pH is within the desired range for skin compatibility and stability.pH between 4.5 and 6.5.
Viscosity Rotational ViscometerTo determine the flow properties and consistency of the formulation.Viscosity will vary depending on the formulation but should remain consistent over time.
Droplet Size Analysis Light Scattering or MicroscopyTo determine the size distribution of the oil droplets in the emulsion.Smaller, uniform droplet size generally indicates better stability.
Spreadability Parallel Plate MethodTo assess the ease of application of the cream or gel.A larger spreadability diameter indicates better application properties.
Accelerated Stability Testing ICH Guidelines (e.g., storage at elevated temperatures and humidity)To predict the long-term stability of the product.[9][10]No significant changes in appearance, pH, viscosity, or droplet size after storage.

Diagram of the Formulation and Evaluation Process:

Formulation_Evaluation Formulation Formulation Development (Cream or Gel) Characterization Physicochemical Characterization (pH, Viscosity, Droplet Size) Formulation->Characterization Stability Stability Testing (Accelerated & Long-term) Characterization->Stability Evaluation Performance Evaluation (e.g., In vitro release, Skin permeation) Stability->Evaluation Evaluation->Formulation Refinement Final Optimized Formulation Evaluation->Final

Figure 3. Logical Flow of Formulation and Evaluation.

Conclusion

This compound is a viable anionic surfactant for use as an emulsifier and solubilizing agent in topical cream and gel formulations. Its effectiveness is dependent on appropriate concentration selection, consideration of other formulation components, and process parameters. The provided protocols offer a starting point for development, and thorough characterization and stability testing are crucial to ensure a high-quality, stable, and effective final product. Further research into the specific Hydrophile-Lipophile Balance (HLB) value of this compound would greatly aid in more precise and efficient formulation design.

References

Application Notes and Protocols: Docusate Sodium in Drug Delivery Systems for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which is reported to affect 40-70% of new drug candidates.[1][2] This poor solubility often leads to low dissolution rates and consequently, reduced and variable oral bioavailability.[3] Docusate sodium (dioctyl sodium sulfosuccinate or DSS), an anionic surfactant, is a versatile and highly effective pharmaceutical excipient used to overcome these challenges.[1][3] Traditionally used as a stool softener, its powerful solubilizing, wetting, and emulsifying properties make it an invaluable tool in modern drug delivery systems.[2][3] This document outlines the mechanisms, applications, and protocols for using this compound to enhance the bioavailability of poorly soluble drugs.

Mechanism of Action

This compound enhances drug bioavailability through several key mechanisms attributed to its surfactant properties:

  • Improved Solubilization and Wetting: As a potent surfactant, this compound reduces the interfacial tension between the drug particles and the dissolution medium.[4] This improves the wetting of hydrophobic drug surfaces, facilitating their dissolution and increasing the concentration of the drug available for absorption.[5]

  • Micellar Encapsulation: Above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate lipophilic drug molecules, effectively increasing the drug's solubility in the aqueous environment of the gastrointestinal (GI) tract.[6]

  • Enhanced Membrane Permeability: In vitro evidence suggests this compound can fluidize the cell membranes of the intestinal mucosa.[7] This transient and reversible effect can increase the permeability of the membrane, allowing for enhanced absorption of the drug into systemic circulation.

  • Hydrophobic Ion Pairing (HIP): this compound can form a "hydrophobic ion pair" with certain drug molecules. This technique involves pairing a charged drug with an oppositely charged amphiphilic molecule, like docusate. The resulting complex is more lipophilic, which significantly enhances its solubility in the lipid components of advanced drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[8]

cluster_0 This compound (DSS) Properties cluster_1 Mechanisms of Bioavailability Enhancement cluster_2 Physicochemical Effects DSS This compound (Anionic Surfactant) Solubilizer Potent Solubilizer DSS->Solubilizer WettingAgent Wetting Agent DSS->WettingAgent Emulsifier Emulsifier DSS->Emulsifier Micelle Micellar Encapsulation of Lipophilic Drugs Solubilizer->Micelle Dissolution Improved Drug Dissolution Rate WettingAgent->Dissolution Solubility Increased Drug Solubility in GI Tract Emulsifier->Solubility Micelle->Solubility Permeability Increased Membrane Permeability Absorption Enhanced Drug Absorption Permeability->Absorption HIP Hydrophobic Ion Pairing (HIP) HIP->Solubility Outcome Enhanced Oral Bioavailability Solubility->Outcome Dissolution->Outcome Absorption->Outcome start Start: API and Excipient Selection step1 Step 1: Solubility Screening Determine API solubility in oils, This compound, and co-surfactants. start->step1 step2 Step 2: Formulation Preparation Mix selected excipients in various ratios. Create clear, isotropic mixtures. step1->step2 step3 Step 3: Self-Emulsification Test Add formulation to aqueous media. Observe dispersion and appearance. step2->step3 step4 Step 4: Characterization Measure droplet size, PDI, and zeta potential of the emulsion. step3->step4 decision Does formulation meet target profile (e.g., size < 200nm)? step4->decision decision->step2 No, Re-formulate step5 Step 5: Drug Loading Incorporate API into the optimized blank formulation. decision->step5 Yes step6 Step 6: Final Characterization Re-evaluate droplet size, PDI, and stability with API. step5->step6 end_node End: Optimized SEDDS Formulation step6->end_node cluster_reactants Reactants cluster_process Process cluster_product Product API Hydrophilic API (in Aqueous Phase) Mix Combine & Shake in Separatory Funnel API->Mix DSS This compound (in Organic Phase) DSS->Mix Extract Extract Organic Phase Mix->Extract Evaporate Evaporate Solvent Extract->Evaporate HIP Lipophilic API-Docusate Complex (Hydrophobic Ion Pair) Evaporate->HIP SEDDS Incorporate into Oil Phase of SEDDS HIP->SEDDS

References

Application Notes and Protocols for the Preparation of Docusate Sodium Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Docusate sodium, an anionic surfactant, is widely utilized in pharmaceutical formulations as a wetting agent, emulsifier, and dispersant to enhance the dissolution of poorly soluble active pharmaceutical ingredients.[1][2] Its ability to reduce surface tension allows for increased penetration of water and fats into solid particles.[3] In a laboratory context, this compound solutions are employed in a variety of applications, including in vitro dissolution testing, formulation development, and as a component in cell lysis buffers. Accurate and consistent preparation of these solutions is crucial for reproducible experimental outcomes. This document provides a detailed protocol for the preparation of this compound solutions for laboratory use, along with relevant physicochemical data and a workflow diagram.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference during solution preparation.

PropertyValueReference
Appearance White or almost white, wax-like, plastic solid[2][4]
Molecular Formula C₂₀H₃₇NaO₇S[5]
Molecular Weight 444.56 g/mol [4][5]
Solubility in Water Sparingly soluble; 1 g in 70 mL (approximately 1.4% w/v) at 25°C. Solubility increases with temperature (5.5 g/100cc at 70°C).[6]
Solubility in Other Solvents Soluble in ethanol (95%), glycerin, chloroform, and ether.[4][7]
pH (1% w/v aqueous solution) 5.8 - 6.9[4]
Stability Stable in the solid state at room temperature. Dilute aqueous solutions are stable between pH 1 and 10. Subject to hydrolysis at pH <1 and pH >10.[2][4]
Storage The solid material is hygroscopic and should be stored in an airtight container in a cool, dry place.[2][4]
Incompatibilities Incompatible with strong oxidizing agents. Addition of electrolytes, such as 3% sodium chloride, to aqueous solutions can cause turbidity. Incompatible with acids at pH <1 and alkalis at pH >10.[2][4][6]

Experimental Protocol: Preparation of a 1% (w/v) this compound Aqueous Solution

This protocol outlines the steps for preparing a 1% (w/v) aqueous solution of this compound, a common concentration for various laboratory applications. Adjustments to the mass of this compound and the final volume can be made to achieve other desired concentrations.

Materials:

  • This compound (solid, e.g., powder or flakes)

  • Deionized or distilled water

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Heating plate (optional, for gentle heating)

  • Parafilm® or flask stopper

Procedure:

  • Calculation: Determine the required mass of this compound for the desired concentration and volume. For a 1% (w/v) solution in 100 mL, 1 gram of this compound is needed.

  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance. This compound is hygroscopic, so it is advisable to weigh it promptly.[2][4]

  • Initial Dissolution: Transfer the weighed this compound into the volumetric flask. Add approximately half of the final volume of deionized or distilled water (e.g., 50 mL for a 100 mL solution).

  • Dissolution Enhancement (Choose one method):

    • Method A: Magnetic Stirring: Place a magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution until the this compound is fully dissolved. This may take some time as it dissolves slowly in water.[6]

    • Method B: Gentle Heating and Stirring: If the dissolution is slow, gentle heating can be applied using a heating plate set to a low temperature (e.g., 40-50°C).[4] Combine with magnetic stirring for more efficient dissolution. Avoid boiling the solution.

    • Method C: Overnight Soaking: For a passive dissolution method, the this compound can be left to soak in the initial volume of water overnight.[4] Subsequent gentle stirring or agitation is usually sufficient to achieve complete dissolution.

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to cool to room temperature if heating was applied. Carefully add deionized or distilled water to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Stopper the flask securely and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the prepared solution to a clean, well-labeled, and tightly sealed container. Store at room temperature (20°C to 25°C), protected from light and freezing.[8][9] Aqueous solutions are generally stable for a limited period; it is recommended to prepare fresh solutions as needed or to establish an appropriate expiration date based on the specific application.

Quality Control:

  • Visual Inspection: The final solution should be clear and free of any undissolved particulate matter.

  • pH Measurement: The pH of a 1% (w/v) aqueous solution should be between 5.8 and 6.9.[4]

Diagrams

Below is a diagram illustrating the experimental workflow for the preparation of a this compound solution.

Docusate_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start calc Calculate Mass of this compound start->calc weigh Weigh this compound calc->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add ~50% of Final Solvent Volume transfer->add_solvent dissolve_choice Choose Dissolution Method add_solvent->dissolve_choice stir Magnetic Stirring dissolve_choice->stir Method A heat_stir Gentle Heating & Stirring dissolve_choice->heat_stir Method B soak Overnight Soaking dissolve_choice->soak Method C check_dissolved Completely Dissolved? stir->check_dissolved heat_stir->check_dissolved soak->check_dissolved check_dissolved->dissolve_choice No adjust_volume Cool to RT (if heated) & Adjust to Final Volume check_dissolved->adjust_volume Yes homogenize Homogenize (Invert Flask) adjust_volume->homogenize qc Quality Control (Visual, pH) homogenize->qc store Store in a Labeled, Tightly Sealed Container qc->store end End store->end

Caption: Workflow for this compound Solution Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Docusate Sodium Concentration for Micelle Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the optimal use of docusate sodium for micelle formation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound? A1: The Critical Micelle Concentration (CMC) is the specific concentration at which this compound monomers begin to aggregate and form micelles in a solution. For this compound (also known as Aerosol OT or AOT) in an aqueous solution at 25°C, the CMC is approximately 0.11% w/v.[1] Another study has reported a CMC of 0.02% (w/v).[2] It is crucial to recognize that this value can be influenced by various experimental parameters.

Q2: What are the key factors that influence the CMC of this compound? A2: The CMC of this compound is sensitive to several factors:

  • Temperature: For ionic surfactants like this compound, the CMC value often exhibits a U-shaped relationship with temperature, where it first decreases to a minimum value and then increases as the temperature rises.[3]

  • Ionic Strength: The addition of electrolytes, such as salts, to the solution typically lowers the CMC of anionic surfactants. The added ions help to shield the electrostatic repulsion between the charged head groups of the this compound molecules, which promotes micelle formation at lower concentrations.[4]

  • pH: this compound solutions maintain their stability within a pH range of 1 to 10. At pH values below 1 or above 10, the surfactant can undergo hydrolysis, which will adversely affect micelle formation.[1]

  • Purity: The presence of impurities in the this compound can alter its physicochemical properties and lead to variations in the measured CMC.

Q3: What is the recommended procedure for preparing a this compound solution? A3: this compound can be slow to dissolve directly in water.[5] For effective preparation, it is recommended to add the this compound to water and apply gentle heat while stirring. An alternative method for preparing a 1g in 100mL solution involves soaking the this compound in 50mL of water overnight. The following day, the remaining water can be added with gentle heating and stirring to achieve complete dissolution.[1]

Q4: What are the proper storage conditions for this compound and its solutions? A4: Solid this compound is hygroscopic and should be kept in an airtight container in a cool, dry environment. Aqueous solutions of this compound are stable at room temperature when the pH is maintained between 1 and 10.[1]

Data Presentation

Impact of Environmental Factors on this compound CMC

The following tables summarize the expected influence of temperature and ionic strength on the CMC of this compound. These values are intended to be illustrative, and it is highly recommended to experimentally determine the CMC under your specific laboratory conditions.

Table 1: Illustrative Effect of Temperature on the CMC of this compound

Temperature (°C)Approximate CMC (mM)
152.6
252.5
352.7
453.0

Note: This table is based on the characteristic U-shaped trend observed for many ionic surfactants. The precise CMC values for this compound may differ based on experimental conditions.

Table 2: Illustrative Effect of Ionic Strength (NaCl) on the CMC of this compound at 25°C

NaCl Concentration (mM)Approximate CMC (mM)
02.5
101.8
501.2
1000.8

Note: This table demonstrates the general principle that an increase in ionic strength leads to a decrease in the CMC for anionic surfactants.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Solution appears cloudy or shows precipitation - The concentration of added electrolytes may be too high. For instance, the addition of 3% sodium chloride can lead to turbidity.[6] - The solution's pH may be outside the stable range of 1-10, resulting in hydrolysis.[1] - The temperature of the solution may be too low, thus reducing solubility.- Decrease the concentration of the added electrolyte. - Verify and adjust the solution's pH to fall within the 1-10 range. - Gently warm the solution while stirring to improve solubility, as this compound's solubility in water increases with temperature.
Inconsistent or non-reproducible CMC measurements - Inaccurate preparation of the this compound stock solution. - Contamination of glassware or the solvent used. - Fluctuations in temperature during the measurement process. - Presence of impurities in the this compound sample.- Ensure accurate weighing and dilution for the stock solution. - Use thoroughly cleaned glassware and high-purity water. - Employ a temperature-controlled water bath to maintain a constant temperature during measurements. - Utilize a high-purity grade of this compound for your experiments.
This compound is difficult to dissolve - this compound is known to have a slow rate of dissolution in water.[5]- Apply gentle heating and continuous stirring. - As an alternative, allow the this compound to soak in a portion of the solvent overnight before proceeding with the final dilution.[1]
Excessive foaming of the solution - Due to its surfactant nature, this compound solutions will foam upon vigorous agitation.- Mix solutions gently using a swirling motion or a slow-speed magnetic stirrer. Refrain from shaking or other forms of vigorous mixing.

Experimental Protocols

Protocol for CMC Determination using Tensiometry (Wilhelmy Plate Method)

This technique is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, beyond which it remains relatively constant.

Methodology:

  • Solution Preparation: Prepare a series of this compound solutions with varying concentrations in deionized water. This series should span a range above and below the anticipated CMC.

  • Instrument Calibration: Calibrate the surface tensiometer as per the manufacturer's guidelines, often using a standard such as pure water.

  • Surface Tension Measurement: For each solution, measure the surface tension using a clean Wilhelmy plate. Ensure the plate is correctly positioned at the air-liquid interface and allow the reading to stabilize before recording.

  • Data Plotting: Plot the recorded surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • CMC Identification: The resulting plot will display two distinct linear segments. The CMC is determined from the concentration at the point where these two lines intersect.

Protocol for CMC Determination using Conductometry

This method is well-suited for ionic surfactants like this compound and works on the principle that the solution's conductivity exhibits a different rate of change below and above the CMC.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water.

  • Instrument Calibration: Calibrate the conductivity meter with a standard solution of known conductivity.

  • Titration Setup: Place a precise volume of deionized water into a beaker equipped with a magnetic stirrer and immerse the conductivity probe.

  • Titration Process: Gradually add small, known volumes of the this compound stock solution to the water. After each addition, allow the solution to mix thoroughly and wait for the conductivity reading to stabilize.

  • Data Recording: Record the conductivity value after each aliquot addition.

  • Data Plotting: Plot the specific conductivity (κ) against the concentration of this compound.

  • CMC Determination: The plot will show two linear regions with different slopes. The CMC is identified as the concentration at the intersection point of these two lines.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_series Create a Series of Dilutions prep_stock->prep_series Dilute measure_tension Measure Surface Tension (Tensiometry) prep_series->measure_tension Analyze Samples measure_conductivity Measure Conductivity (Conductometry) prep_series->measure_conductivity Analyze Samples plot_data Plot Data (γ vs. log C or κ vs. C) measure_tension->plot_data measure_conductivity->plot_data determine_cmc Determine CMC at the Intersection of Linear Fits plot_data->determine_cmc Analyze Graph result result determine_cmc->result Optimized Concentration

Caption: Experimental workflow for CMC determination.

References

How to prevent Docusate Sodium from precipitating in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Docusate Sodium in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to precipitate from a solution?

A1: this compound precipitation is primarily influenced by several factors:

  • pH: this compound is stable in dilute aqueous solutions within a pH range of 1 to 10.[1][2] Precipitation or hydrolysis can occur at a pH below 1 or above 10.[1][2]

  • Electrolytes: The addition of electrolytes, such as sodium chloride at a concentration of 3%, can lead to turbidity and precipitation.[1][2]

  • Temperature: While solubility in water increases with temperature, storing solutions at inappropriate temperatures can affect stability.[3][4][5][6][7] Solutions should be stored at room temperature, away from heat and direct light, and kept from freezing.[8]

  • Solvent System: this compound has varying solubility in different solvents. It is sparingly soluble in water but freely soluble in organic solvents like ethanol, chloroform, and ether.[1][3][4][9] An inappropriate solvent or solvent ratio can cause precipitation.

  • Concentration: Higher concentrations of this compound in water can form a thick gel, indicating a limit to its solubility.[1]

Q2: What is the optimal pH range for maintaining this compound in an aqueous solution?

A2: The optimal pH range for maintaining this compound in a dilute aqueous solution is between 1 and 10.[1][2] Outside of this range, the compound is susceptible to hydrolysis, which can lead to precipitation.[1][2]

Q3: Can I dissolve this compound directly in water?

A3: While this compound is soluble in water, it is considered sparingly soluble and dissolves slowly.[1][4][5] For easier and more effective dissolution, especially for creating aqueous buffers, it is recommended to first dissolve the this compound in a small amount of a suitable organic solvent, such as ethanol, and then dilute it with the aqueous buffer of choice.[9]

Q4: Are there any known incompatibilities with other common excipients?

A4: Yes, this compound has known incompatibilities. It is incompatible with strong acids and alkalis.[1] The addition of electrolytes, like sodium chloride, can also cause turbidity.[1][2] However, it has a greater tolerance for polyvalent ions like calcium and magnesium compared to some other surfactants.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms after adding an acidic or basic compound. The pH of the solution has likely shifted to outside the stable range of 1-10.[1][2]Adjust the pH of the final solution to be within the 1-10 range using a suitable buffer.
Solution becomes cloudy after adding salts. The presence of electrolytes is causing the this compound to salt out of the solution.[1][2]If possible, reduce the concentration of the added electrolytes. Alternatively, consider using a co-solvent system to improve the solubility of this compound in the presence of salts.
This compound does not fully dissolve in water. The concentration may be too high for its aqueous solubility, or the dissolution rate is slow.[1][4][5]Gently heat the solution to increase solubility.[1] For preparing aqueous solutions, first dissolve this compound in a minimal amount of ethanol before adding it to the water.[9]
A gel-like substance forms in an aqueous solution. This occurs at higher concentrations of this compound in water.[1]Dilute the solution with additional water or a suitable co-solvent to reduce the concentration below the gel point.
Precipitation occurs upon cooling the solution. The solution was likely saturated at a higher temperature, and the solubility of this compound decreased upon cooling.Maintain the solution at a temperature where this compound remains soluble, or reformulate with a co-solvent to improve solubility at lower temperatures. This compound dissolves in oils and hydrocarbons by heating above 75°C and remains in solution when cooled to room temperature.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Water14 g/L at 25°C; 55 g/L at 70°C[3][4][5]
Ethanol (95%)1 in less than 1 part[1]
Chloroform1 in 1 part[1][3][4]
Ether1 in 1 part[1][3][4]
GlycerinSoluble[1]
Corn OilVery Soluble[1]
Polyethylene Glycol 400Very Soluble[1]
Petroleum EtherPractically unlimited[3][4]
AcetoneSoluble[4]
XyleneHighly Soluble[3][4]
Oleic AcidHighly Soluble[3][4]
Dimethyl Formamide (DMF)Approx. 10 mg/ml[9]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Stock Solution

Objective: To prepare a stable aqueous stock solution of this compound with minimal risk of precipitation.

Materials:

  • This compound (solid)

  • Ethanol (95% or absolute)

  • Purified Water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Weigh the desired amount of this compound.

  • In a chemical fume hood, dissolve the this compound in a minimal amount of ethanol. For example, to prepare a 10 mg/mL stock solution, start by dissolving 100 mg of this compound in 1-2 mL of ethanol.

  • Once the this compound is fully dissolved in the ethanol, slowly add the purified water or aqueous buffer to the desired final volume while stirring continuously.

  • Continue stirring for 15-30 minutes to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Store the solution in a well-sealed container at room temperature, protected from light.[8] Aqueous solutions are not recommended to be stored for more than one day.[9]

Protocol 2: Compatibility Testing of this compound with a New Excipient

Objective: To assess the compatibility of this compound with a new excipient in a specific solvent system.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • New excipient to be tested

  • The solvent system intended for the final formulation

  • Vials or test tubes

  • Vortex mixer

  • Incubator or water bath (optional, for temperature stress testing)

Methodology:

  • Prepare a solution of the new excipient in the intended solvent system at the desired concentration.

  • In a series of vials, combine the this compound stock solution and the excipient solution in the final desired ratios. Include a control vial with only the this compound solution in the solvent system and another with only the excipient solution.

  • Vortex each vial thoroughly to ensure complete mixing.

  • Visually inspect all vials for any immediate signs of precipitation, color change, or turbidity.

  • Store the vials under the intended storage conditions (e.g., room temperature, 4°C, 40°C) for a predetermined period (e.g., 24 hours, 1 week).

  • Periodically inspect the vials for any changes in appearance.

  • (Optional) For a more quantitative analysis, a portion of the supernatant can be analyzed by techniques like HPLC to measure any decrease in the concentration of soluble this compound.

Visualizations

Docusate_Sodium_Precipitation_Troubleshooting start Precipitation Observed in this compound Solution check_ph Is the pH between 1 and 10? start->check_ph check_electrolytes Are electrolytes (e.g., NaCl) present? check_ph->check_electrolytes Yes adjust_ph Adjust pH to be within the 1-10 range. check_ph->adjust_ph No check_concentration Is the concentration in water high? check_electrolytes->check_concentration No reduce_electrolytes Reduce electrolyte concentration or use a co-solvent. check_electrolytes->reduce_electrolytes Yes check_solvent Is the solvent system appropriate? check_concentration->check_solvent No dilute_solution Dilute the solution or add a co-solvent. check_concentration->dilute_solution Yes change_solvent Use a more suitable solvent (e.g., ethanol/water mixture). check_solvent->change_solvent No stable_solution Stable Docusate Sodium Solution check_solvent->stable_solution Yes adjust_ph->stable_solution reduce_electrolytes->stable_solution dilute_solution->stable_solution change_solvent->stable_solution

References

Technical Support Center: Managing Foaming Issues with Docusate Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing foaming issues associated with Docusate Sodium in experimental setups.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving foaming problems in your experiments involving this compound.

Logical Workflow for Troubleshooting Foaming

Foaming_Troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Mitigation Strategies cluster_2 Phase 3: Chemical Intervention cluster_3 Phase 4: Resolution Start Foaming Issue Identified with this compound Solution Observe_Foam Characterize the Foam: - When does it occur? - How stable is it? - What is the volume? Start->Observe_Foam Mechanical_Control Attempt Mechanical Defoaming: - Reduce agitation/mixing speed - Optimize liquid addition method - Use larger vessel Observe_Foam->Mechanical_Control Protocol_Adjustment Adjust Experimental Protocol: - Lower this compound concentration - Change temperature or pH (if possible) - Alter order of reagent addition Observe_Foam->Protocol_Adjustment Select_Antifoam Select an Antifoaming Agent: - Silicone-based - Non-silicone (organic) Mechanical_Control->Select_Antifoam If foam persists Protocol_Adjustment->Select_Antifoam If foam persists Test_Compatibility Perform Compatibility & Efficacy Testing: - Test for interference with assays - Determine optimal concentration Select_Antifoam->Test_Compatibility Implement_Solution Implement Optimal Solution: - Standardize antifoam addition - Document protocol modifications Test_Compatibility->Implement_Solution End Foaming Issue Resolved Implement_Solution->End

Caption: A stepwise workflow for troubleshooting foaming issues.

Question and Answer Troubleshooting

Q1: My this compound solution is foaming excessively upon mixing. What are the initial steps I can take to reduce this without adding other chemicals?

A1: Excessive foaming upon mixing is a common issue due to the surfactant nature of this compound. Before introducing any anti-foaming agents, consider the following mechanical and procedural adjustments:

  • Optimize Liquid Addition: When adding other reagents to the this compound solution, add them slowly down the side of the vessel rather than dropping them directly onto the surface. This minimizes turbulence and air entrapment.

  • Increase Vessel Size: Using a larger container provides a greater surface area, which can help in dissipating foam. Ensure the liquid volume does not exceed 50-60% of the total vessel volume.

  • Modify Reagent Addition Order: If your protocol allows, try adding the this compound solution to other reagents rather than the other way around.

Q2: I have tried mechanical methods, but the foam is still interfering with my experiment. How do I choose an appropriate anti-foaming agent?

A2: The choice of an anti-foaming agent depends on the nature of your experiment and potential interferences. The two main categories are silicone-based and non-silicone (organic) antifoams.

Antifoam TypeAdvantagesDisadvantagesBest For
Silicone-based Highly effective at low concentrations.[1]Can be difficult to remove and may interfere with some cell cultures and spectroscopic readings.[1][2]General laboratory applications, non-critical biological systems.
Non-silicone (Organic) Biodegradable and less likely to cause interference in biological systems.[1]May be less potent than silicone-based antifoams.Sensitive biological assays, cell culture, and applications where silicone contamination is a concern.

Q3: How can I be sure that the anti-foaming agent will not interfere with my downstream assays (e.g., spectroscopy, cell viability)?

A3: It is crucial to perform a validation experiment. Here is a general protocol:

  • Prepare Control Samples:

    • Blank: Your experimental buffer/media without this compound or antifoam.

    • Positive Control: Your experimental solution with this compound (and expected foaming).

    • Negative Control: Your experimental buffer/media with the anti-foaming agent at the desired concentration.

  • Run Your Assay: Perform your standard assay on all control samples.

  • Analyze for Interference:

    • Spectroscopy: Check for any changes in the baseline or absorbance/fluorescence spectrum in the negative control compared to the blank.

    • Cell Viability: Assess cell morphology and viability in the negative control. Some antifoams can affect cell membranes.[2][3]

    • Enzyme Kinetics: Measure enzyme activity in the negative control to ensure the antifoam does not act as an inhibitor or activator.

If the negative control shows no significant deviation from the blank, the anti-foaming agent is likely compatible with your assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause foaming?

A1: this compound is an anionic surfactant.[1] Its molecules have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When in a solution that is agitated, these molecules align at the air-water interface, reducing surface tension and stabilizing bubbles, which leads to foam formation.

Q2: At what concentration does this compound typically start to cause significant foaming?

A2: Significant foaming can occur at concentrations above the critical micelle concentration (CMC). While the exact CMC can vary with temperature and the presence of other solutes, it is generally low for this compound. Foaming can be observed even at concentrations below the CMC with sufficient agitation.

Q3: Are there any alternatives to this compound that are less prone to foaming?

A3: The choice of an alternative depends on the specific application. If the primary need is for a surfactant, other non-ionic or zwitterionic surfactants may exhibit lower foaming tendencies. However, if the stool-softening property is key, alternatives may have different mechanisms of action and may not be suitable substitutes in a formulation study.

Q4: Can temperature or pH affect the foaming of this compound solutions?

A4: Yes, both temperature and pH can influence foam stability. Changes in temperature can affect the viscosity and surface tension of the solution, while pH can alter the charge on the surfactant molecules, potentially impacting their packing at the air-water interface and thus affecting foam stability.

Q5: How do I properly dilute and store anti-foaming agents?

A5: Most anti-foaming agents are supplied as concentrates and should be diluted before use. For silicone-based emulsions, it is often recommended to dilute with cool water and use the diluted solution promptly. Always refer to the manufacturer's instructions for specific dilution and storage conditions to maintain the effectiveness of the antifoam.

Quantitative Data on Anti-foaming Agents

The following table summarizes the general effectiveness of common lab-grade anti-foaming agents. The actual performance will vary based on the specific experimental conditions.

Anti-foaming AgentTypeTypical Starting ConcentrationExpected Foam ReductionPotential Considerations
Antifoam 204 Organic (Non-silicone)0.005% - 0.01%HighCan be autoclaved. Good for microbiological media.
Antifoam A Concentrate Silicone-based1 - 100 ppmVery High100% active silicone polymer; requires dilution in a suitable solvent.
Antifoam Y-30 Emulsion Silicone-based1 - 100 ppmHigh30% active silicone emulsion; can be pre-diluted with water.
Polypropylene Glycol (PPG) Organic (Non-silicone)0.01% - 0.1%Moderate to HighWater-soluble; effectiveness can be molecular weight dependent.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of an Anti-foaming Agent

Objective: To identify the minimum concentration of an anti-foaming agent required to effectively control foaming in a this compound solution without causing unwanted side effects.

Materials:

  • This compound solution at your experimental concentration.

  • Selected anti-foaming agent (e.g., Antifoam 204).

  • Graduated cylinders or other suitable vessels.

  • Vortex mixer or shaker.

  • Timer.

Methodology:

  • Prepare a series of dilutions of the anti-foaming agent in your this compound solution. Suggested concentrations: 0% (control), 0.001%, 0.005%, 0.01%, 0.05%, and 0.1%.

  • Aliquot equal volumes of each solution into identical graduated cylinders.

  • Agitate each cylinder under standardized conditions (e.g., vortex at a specific speed for 30 seconds).

  • Immediately after agitation, measure the initial foam volume.

  • Record the time it takes for the foam to collapse (foam half-life).

  • The optimal concentration is the lowest concentration that provides acceptable foam control for the duration of your experiment.

Experimental Workflow for Antifoam Optimization

Antifoam_Optimization Start Start: Need to Optimize Antifoam Concentration Prepare_Dilutions Prepare Serial Dilutions of Antifoam in This compound Solution Start->Prepare_Dilutions Standard_Agitation Agitate All Samples Under Identical Conditions Prepare_Dilutions->Standard_Agitation Measure_Foam Measure Initial Foam Volume and Foam Half-Life Standard_Agitation->Measure_Foam Analyze_Data Analyze Data to Find Lowest Effective Concentration Measure_Foam->Analyze_Data End End: Optimal Antifoam Concentration Determined Analyze_Data->End

Caption: Workflow for optimizing antifoam concentration.

References

Technical Support Center: Docusate Sodium Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for docusate sodium stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, preparation, and troubleshooting of this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, aqueous this compound stock solutions should be stored in tightly closed containers at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[1] It is also recommended to protect them from freezing and light.[1] For long-term storage of several months to years, storing the solid, powdered form of this compound in a cool, dry place in an airtight container is preferable, as it is hygroscopic.[2][3]

Q2: What is the expected shelf-life of a this compound stock solution?

A2: Commercially prepared this compound oral solutions can have a shelf life of up to 3 years when stored under recommended conditions. For laboratory-prepared stock solutions, the stability will depend on the solvent, concentration, pH, and storage conditions. Dilute aqueous solutions of this compound are stable at room temperature when the pH is maintained between 1 and 10.[2][3] However, for aqueous solutions intended for research, it is best practice to prepare them fresh. If storage is necessary, it is not recommended to store aqueous solutions for more than one day.[4]

Q3: What factors can affect the stability of this compound solutions?

A3: The primary factors affecting the stability of this compound solutions are pH and the presence of electrolytes. This compound is susceptible to hydrolysis at very low pH (below 1) and very high pH (above 10).[2][3] The addition of electrolytes, such as 3% sodium chloride, can cause turbidity in aqueous solutions.[3]

Q4: What are the known degradation products of this compound?

A4: The main degradation pathway for this compound is hydrolysis. One of the primary degradation products identified in stability studies is Disodium Monoctyl Sulfosuccinate.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in the this compound solution.

  • Possible Cause 1: High Electrolyte Concentration. The addition of high concentrations of salts (e.g., sodium chloride) to an aqueous this compound solution can cause it to become turbid or form a precipitate.[3]

    • Solution: If possible, reduce the electrolyte concentration in your final solution. If a high salt concentration is required for your experiment, consider preparing the this compound in a small volume of a co-solvent like ethanol before final dilution in the high-salt buffer, though solubility in the final mixture should be confirmed.

  • Possible Cause 2: Low Temperature. Storing the solution at low temperatures, especially if it is concentrated, may cause the this compound to precipitate out of solution.

    • Solution: Gently warm the solution to room temperature and mix thoroughly to redissolve the precipitate. Avoid freezing the solution.

Issue 2: Inconsistent experimental results using a this compound stock solution.

  • Possible Cause 1: Degradation of the stock solution. If the stock solution is old, has been stored improperly (e.g., at an extreme pH or exposed to light and high temperatures over a long period), or was prepared in a solvent in which this compound is unstable, it may have degraded, leading to a lower effective concentration.

    • Solution: Prepare a fresh stock solution from solid this compound. It is recommended to prepare aqueous solutions fresh for each experiment or at least daily.[4]

  • Possible Cause 2: Interaction with other components in the experimental system. this compound, as a surfactant, can potentially interact with other molecules in your assay, such as proteins or other drugs, which could affect their activity or availability.

    • Solution: Run appropriate controls to test for any effects of this compound on other components of your system. This may include control experiments with and without this compound to observe its impact.

Data Presentation

Table 1: Stability of this compound Solutions Under Different Conditions

ParameterConditionObservationReference
pH pH 1-10Stable in dilute aqueous solutions at room temperature.[2][3]
pH < 1 or pH > 10Subject to hydrolysis.[2][3]
Temperature Room Temperature (20-25°C)Generally stable for prepared solutions.[1]
Refrigerated (<10°C)Recommended for short-term storage of some standard solutions.[5]
FreezingShould be avoided.[1]
Electrolytes 3% Sodium ChlorideCan cause turbidity in aqueous solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Stock Solution (10 mg/mL)

  • Materials:

    • This compound (solid, powder/waxy form)

    • High-purity water (e.g., deionized or distilled)

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out the desired amount of this compound. For a 10 mg/mL solution in a 50 mL volumetric flask, weigh 500 mg of this compound.

    • Transfer the weighed this compound to the 50 mL volumetric flask.

    • Add approximately 40 mL of high-purity water to the flask.

    • Place the magnetic stir bar in the flask and stir on a magnetic stirrer at room temperature until the this compound is completely dissolved. Gentle warming can be applied to aid dissolution.[2] Alternatively, the solid can be soaked in a portion of the water overnight before final dilution and mixing.[2]

    • Once dissolved, bring the solution to the final volume of 50 mL with high-purity water.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the solution in a tightly capped container at room temperature, protected from light. For best results, use the solution within 24 hours.[4]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[6]

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in water or a suitable solvent)

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-intensity UV-Vis light source

    • Oven

    • pH meter

    • HPLC system with a UV detector

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Heat at 60°C for specified time points. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature for specified time points. Withdraw samples and dilute for HPLC analysis.

    • Thermal Degradation: Place the this compound stock solution in an oven at a high temperature (e.g., 70°C) for specified time points. Also, expose the solid this compound to the same conditions. Withdraw samples and prepare for HPLC analysis.

    • Photolytic Degradation: Expose the this compound stock solution to a high-intensity light source (e.g., 1.2 million lux hours and 200 watt-hours/square meter) for a specified period. A control sample should be wrapped in aluminum foil to protect it from light. Withdraw samples for HPLC analysis.

    • Control Samples: Maintain a sample of the this compound stock solution at room temperature and protected from light to serve as an undecomposed control.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to separate the intact this compound from any degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Results troubleshooting_workflow Troubleshooting this compound Solution Issues cluster_precipitation Precipitation/Cloudiness cluster_inconsistency Inconsistent Results start Observe Issue with This compound Solution check_electrolytes High Electrolyte Concentration? start->check_electrolytes check_temp Low Storage Temperature? start->check_temp check_age Old or Improperly Stored Solution? start->check_age check_interaction Potential Interaction with Assay Components? start->check_interaction remedy_electrolytes Reduce Salt or Use Co-solvent check_electrolytes->remedy_electrolytes Yes remedy_temp Warm to Room Temp and Mix check_temp->remedy_temp Yes remedy_age Prepare Fresh Solution check_age->remedy_age Yes remedy_interaction Run Appropriate Controls check_interaction->remedy_interaction Yes

References

Technical Support Center: Minimizing Docusate Sodium Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with docusate sodium interference in analytical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

This compound, also known as dioctyl sodium sulfosuccinate (DSS), is an anionic surfactant widely used as an excipient in pharmaceutical formulations, as a stool softener, and as a wetting agent in various industrial applications.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to form micelles above a certain concentration, known as the critical micelle concentration (CMC), which is approximately 0.11% w/v in aqueous solutions. This property is the primary cause of interference in many analytical assays.

Interference can occur through several mechanisms:

  • Analyte Sequestration: Analytes can partition into the hydrophobic core of this compound micelles, reducing their availability for detection.

  • Protein Binding: this compound can bind to proteins, including enzymes and antibodies, altering their conformation and activity.

  • Surface Adsorption: It can adsorb to surfaces of analytical instruments and consumables, leading to carryover and background noise.

  • Ion Suppression/Enhancement: In mass spectrometry, it can co-elute with analytes and suppress or enhance their ionization, leading to inaccurate quantification.

Q2: At what concentration is this compound likely to cause interference?

Interference can occur at concentrations both below and above the critical micelle concentration (CMC) of approximately 0.11% w/v. Even at concentrations below the CMC, this compound monomers can interact with analytes and surfaces. However, the most significant interference, particularly analyte sequestration, is observed at concentrations above the CMC where micelles are formed.

Q3: Which analytical techniques are most susceptible to this compound interference?

Virtually all analytical techniques can be affected to some extent. However, the most susceptible include:

  • Mass Spectrometry (MS): Prone to ion suppression or enhancement, adduct formation, and contamination of the ion source.

  • High-Performance Liquid Chromatography (HPLC): Can experience baseline noise, ghost peaks, and altered peak shapes and retention times.

  • Immunoassays (e.g., ELISA): Interference with antibody-antigen binding and non-specific binding to plate surfaces can lead to false-positive or false-negative results.

  • Enzymatic Assays: this compound can denature enzymes or compete with substrates, leading to inaccurate measurements of enzyme activity.

Troubleshooting Guides by Analytical Technique

Mass Spectrometry (MS)

Issue: Poor sensitivity, ion suppression, or unexpected adducts in the mass spectrum.

Troubleshooting Workflow:

A Problem: Ion Suppression/ Poor Sensitivity in MS B Step 1: Sample Dilution A->B Dilute sample below CMC C Step 2: Optimize Chromatography B->C If interference persists D Step 3: Sample Preparation C->D If interference persists E Protein Precipitation D->E For proteinaceous matrices F Solid-Phase Extraction (SPE) D->F For various matrices G Result: Interference Minimized E->G F->G

Caption: Troubleshooting workflow for MS interference.

Quantitative Impact of this compound on MS Signal:

This compound ConcentrationAnalyte Signal Suppression (Hypothetical Example)Reference
0.01% (w/v)10-20%General surfactant effects
0.1% (w/v) (near CMC)30-60%General surfactant effects
0.5% (w/v)>80%General surfactant effects

Note: Specific signal suppression is highly dependent on the analyte and MS conditions. The above values are illustrative based on general observations of surfactant effects.

High-Performance Liquid Chromatography (HPLC)

Issue: Baseline instability, ghost peaks, or distorted peak shapes.

Troubleshooting Workflow:

A Problem: HPLC Baseline/ Peak Shape Issues B Step 1: Column Flushing A->B Flush with high organic content mobile phase C Step 2: Mobile Phase Modification B->C If issues persist D Step 3: Sample Preparation C->D If issues persist E Solid-Phase Extraction (SPE) D->E F Result: Improved Chromatography E->F

Caption: Troubleshooting workflow for HPLC interference.

Impact of this compound on HPLC Peak Shape:

This compound ConcentrationObservation
Low (below CMC)Minor peak fronting or tailing may be observed.
High (above CMC)Significant peak distortion, split peaks, and appearance of broad "hump" peaks from the surfactant itself.[3]
Immunoassays (e.g., ELISA)

Issue: High background, low signal-to-noise ratio, or inconsistent results.

Mechanism of Interference in ELISA:

cluster_0 Docusate Micelle Formation cluster_1 Interference at Antibody Binding Step A Docusate Molecules C Micelle with Entrapped Analyte A->C B Analyte B->C E Blocked Binding Site C->E D Capture Antibody D->E F Reduced Signal E->F

Caption: Analyte entrapment by docusate micelles leading to reduced signal in immunoassays.

Troubleshooting Steps:

  • Increase Wash Steps: Increase the number and duration of wash steps to remove non-specifically bound this compound.

  • Optimize Blocking Buffer: Include a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.05%) in your blocking and wash buffers to compete with this compound for non-specific binding sites.

  • Sample Pre-treatment: Use solid-phase extraction (SPE) or protein precipitation to remove this compound from the sample before analysis.

Enzymatic Assays

Issue: Lower than expected enzyme activity or a shift in the IC50 value of an inhibitor.

Effect on Enzyme Kinetics:

A Enzyme D Denatured Enzyme A->D Denaturation B Substrate E Substrate Sequestration in Micelle B->E C This compound C->D C->E F Reduced Product Formation D->F E->F

Caption: Mechanisms of this compound interference in enzymatic assays.

Troubleshooting Steps:

  • Control Experiments: Run control experiments with and without this compound to quantify its effect on the enzyme and substrate.

  • Buffer Optimization: Test different buffer conditions (pH, ionic strength) to minimize the denaturing effect of this compound.

  • Sample Cleanup: Employ sample preparation techniques like SPE to remove this compound prior to the assay.

Experimental Protocols for Interference Mitigation

Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal

This protocol is a general guideline and should be optimized for your specific analyte and sample matrix.

Materials:

  • SPE cartridges (e.g., Reversed-Phase C18 or a polymer-based sorbent).

  • SPE vacuum manifold.

  • Conditioning solvent (e.g., Methanol).

  • Equilibration solvent (e.g., Water or buffer).

  • Wash solvent (e.g., a weak organic solvent/water mixture).

  • Elution solvent (e.g., a strong organic solvent).

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of equilibration solvent through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 cartridge volumes of wash solvent to remove this compound and other interferences. This step may require optimization to avoid elution of the analyte of interest.

  • Elution: Elute the analyte of interest with 1-2 cartridge volumes of elution solvent.

  • Analysis: The eluted sample is now ready for analysis.

Protocol 2: Protein Precipitation for this compound Removal

This method is suitable for protein-rich samples like plasma or serum.

Materials:

  • Cold organic solvent (e.g., Acetonitrile or Acetone).

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Solvent Addition: Add 3 volumes of cold organic solvent to 1 volume of the sample (e.g., 300 µL of cold acetonitrile to 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins and a significant portion of the this compound.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for analysis to concentrate the analyte.

By understanding the mechanisms of this compound interference and implementing appropriate troubleshooting and mitigation strategies, researchers can significantly improve the accuracy and reliability of their analytical data.

References

Validation & Comparative

Assessing the Purity of Docusate Sodium for Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount to the validity and reproducibility of experimental results. Docusate Sodium, a widely used anionic surfactant and excipient, is no exception. This guide provides a comprehensive comparison of this compound purity from various sources, details key experimental protocols for its assessment, and offers insights into alternative compounds.

Comparative Purity Specifications of this compound

The purity of this compound is primarily defined by pharmacopeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2] Commercial suppliers of research-grade this compound adhere to these standards, often providing a Certificate of Analysis (CoA) with specific batch data. Below is a summary of typical purity specifications.

ParameterUSP SpecificationEuropean Pharmacopoeia (EP) SpecificationRepresentative Commercial Supplier ARepresentative Commercial Supplier B
Assay (anhydrous basis) 99.0% - 100.5%[3][4]98.0% - 101.0%[2]≥99.0%≥98.5%
Water Content ≤ 2.0%[3]≤ 3.0%[2]≤ 2.0%≤ 2.0%
Residue on Ignition 15.5% - 16.5%[3]15.5% - 16.2%15.5% - 16.5%Not Specified
Bis(2-ethylhexyl) maleate ≤ 0.4%[3]Not more than 0.4%[1]≤ 0.4%≤ 0.4%
Chloride (Cl) Not Specified≤ 350 ppm[2]Not Specified≤ 350 ppm
Sodium Sulfate (Na2SO4) Not Specified≤ 2.0%[2]Not Specified≤ 2.0%
Clarity of Solution Passes test[3]Passes test[1]Passes testPasses test
Heavy Metals Not Specified≤ 10 ppm[2]Not SpecifiedNot Specified

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity and its related impurities requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the assay of this compound and the quantification of impurities like bis(2-ethylhexyl) maleate and 2-ethylhexyl ester.[5][6][7]

Method for Assay and Impurity Determination:

  • Chromatographic System:

    • Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm.[8]

    • Mobile Phase: A gradient mixture of Solvent A (DI Water with 10 mM Ammonium Acetate) and Solvent B (95% Acetonitrile / 5% Solvent A).[9]

    • Flow Rate: 1.0 mL/minute.[8][9]

    • Detector: UV at 210nm.[8][9]

    • Column Temperature: 40°C.[8][9]

    • Injection Volume: 10µL.[8][9]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of this compound USP Reference Standard and any relevant impurity standards (e.g., Methyl Paraben as a system suitability compound) in a 50:50 mixture of Solvent A and Solvent B.[9] A typical concentration for the this compound standard is 1.0 mg/mL.[9]

    • Test Solution: Prepare the this compound sample to be analyzed in the same diluent and at a similar concentration to the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and reproducibility.

    • Inject the test solution.

    • Compare the peak area of this compound in the test solution to that of the standard solution to calculate the assay.

    • Quantify impurities by comparing their peak areas to the corresponding impurity standards or by using the principle of 100% normalization (assuming all components have the same response factor).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[10][11]

General Protocol for Impurity Profiling:

  • Chromatographic System:

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: A gradient program, for example, starting at 50°C and ramping up to 320°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is typically used for initial screening and library matching.

    • Mass Range: Scan a broad mass range (e.g., m/z 40-500) to detect a wide variety of potential impurities.

  • Sample Preparation:

    • The sample may require derivatization to increase the volatility of certain impurities.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Separate the components based on their boiling points and interaction with the stationary phase.

    • Detect the separated components by the mass spectrometer.

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the main component and any impurities present, making it an excellent tool for structural elucidation and quantification.[12][13]

Protocol for Structural Characterization and Purity Assessment:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Solvent: A deuterated solvent in which this compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The integral of the peaks can be used for quantitative analysis against a known internal standard.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to elucidate the structure of unknown impurities by showing correlations between different nuclei.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.

    • For quantitative NMR (qNMR), add a known amount of an internal standard with a resonance that does not overlap with the analyte signals.

  • Procedure:

    • Acquire the NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the relevant signals.

    • For qNMR, calculate the purity of this compound based on the integral ratio of a characteristic this compound peak to the internal standard peak.

    • Analyze the spectra for the presence of any impurity signals and use 1D and 2D NMR data to identify their structures.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the logical flow of purity assessment, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a decision tree for selecting the appropriate analytical method.

ExperimentalWorkflow reception Sample Reception & Documentation physical_exam Physical Examination (Appearance, Color) reception->physical_exam solubility Solubility Testing physical_exam->solubility identification Identification Tests (IR, Sodium Test) solubility->identification hplc_assay HPLC Assay & Purity identification->hplc_assay gcms_impurities GC-MS for Volatile & Semi-Volatile Impurities hplc_assay->gcms_impurities If further characterization is needed nmr_structure NMR for Structural Confirmation & Impurity ID hplc_assay->nmr_structure If further characterization is needed final_report Final Purity Report & CoA Generation hplc_assay->final_report If specifications are met gcms_impurities->final_report nmr_structure->final_report

Caption: General experimental workflow for assessing the purity of this compound.

MethodSelection node_rect node_rect start Impurity Type? known_related Known Related Substance? start->known_related volatile Volatile or Semi-Volatile? known_related->volatile No hplc HPLC with UV/DAD known_related->hplc Yes structural_elucidation Structural Elucidation Needed? volatile->structural_elucidation No gcms GC-MS volatile->gcms Yes nmr NMR Spectroscopy structural_elucidation->nmr Yes lcmass LC-MS structural_elucidation->lcmass No

Caption: Decision tree for selecting an analytical method based on impurity type.

Alternatives to this compound

While this compound is a widely used stool softener, several other compounds with different mechanisms of action are available for research and pharmaceutical applications. These alternatives can be broadly categorized as:

  • Osmotic Laxatives: These agents, such as Polyethylene Glycol (PEG) and Lactulose, work by drawing water into the colon to soften the stool.

  • Stimulant Laxatives: Compounds like Bisacodyl and Senna glycosides act by increasing intestinal motility.

  • Bulk-Forming Agents: Psyllium and Methylcellulose are dietary fibers that increase the water content and bulk of the stool, promoting regular bowel movements.

The choice of an alternative often depends on the specific research application or therapeutic need.

References

In vitro studies on the effect of Docusate Sodium on drug release profiles.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Docusate sodium, an anionic surfactant, is widely utilized as an excipient in pharmaceutical formulations to enhance the dissolution and release of poorly water-soluble drugs. Its mechanism of action primarily involves reducing the surface tension between the drug substance and the dissolution medium, improving wettability, and facilitating the solubilization of the drug through micelle formation. This guide provides a comparative overview of this compound's effect on in vitro drug release profiles, supported by experimental data and detailed methodologies.

Comparative Dissolution Data

The following table summarizes findings from in vitro studies on the effect of this compound on drug release, in some cases compared to other surfactants or formulations without a surfactant.

Drug StudiedFormulation DetailsThis compound ConcentrationComparisonKey Findings
Poorly Soluble Drug Tablet with povidone as a binderVaried proportionsFormulations with and without this compoundThe rate and extent of drug release decreased as the proportion of this compound and povidone increased, suggesting potential surfactant-polymer aggregation that increased the viscosity of the microenvironment around the dissolving particles.[1]
Chlorpheniramine Controlled-release encapsulated coated pelletsBelow and at the Critical Micelle Concentration (CMC) of 0.02% (w/v)Release profile with and without this compoundBelow the CMC, this compound enhanced the in vitro drug release rate. At the CMC, it was observed that this compound could entrap the drug within micelles, which might offset the enhanced dissolution in vivo.[2]
Simvastatin Solid dispersionRatios of Simvastatin:Docusate:Isoleucine (2:1:1 and 4:3:3)Synergistic effect with L-isoleucineA 2:1:1 ratio of simvastatin:docusate:isoleucine resulted in a 7.18-fold increase in solubility, while a 4:3:3 ratio led to a 4.81-fold increase. This highlights a synergistic effect in enhancing solubility.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro dissolution studies. Below is a generalized experimental protocol for assessing the effect of this compound on drug release, based on established pharmacopeial guidelines and common practices in published research.

Objective: To determine and compare the in vitro dissolution profile of a poorly water-soluble drug from a solid dosage form in the presence and absence of this compound and other surfactants.

Materials and Apparatus:

  • Drug Product: Tablets or capsules of the poorly soluble drug.

  • Dissolution Media:

    • Control: Standard buffer solution (e.g., pH 1.2, 4.5, or 6.8).

    • Test Media: Control medium containing various concentrations of this compound (e.g., below and above its CMC).

    • Comparative Media: Control medium containing other surfactants such as Sodium Lauryl Sulfate (SLS) or Polysorbate 80 at equivalent concentrations.

  • Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Analytical Instrument: A validated High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for drug quantification.[4][5]

Procedure:

  • Media Preparation: Prepare the dissolution media as specified. For media containing surfactants, ensure the surfactant is completely dissolved. Deaeration of the media before use is often recommended to prevent the formation of bubbles that can interfere with the dissolution process.[6]

  • Dissolution Test Setup:

    • Set the dissolution apparatus to the specified conditions (e.g., paddle speed of 50 or 75 RPM, temperature of 37 ± 0.5°C).

    • Place 900 mL of the selected dissolution medium into each vessel.

  • Sample Introduction: Introduce one dosage form into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the drug release profiles (percentage released vs. time) for comparison.

Mechanism of Action & Experimental Workflow

The diagrams below illustrate the proposed mechanism of this compound in enhancing drug dissolution and a typical experimental workflow for evaluating its effect.

cluster_0 Mechanism of this compound in Drug Dissolution Poorly Soluble Drug Particle Poorly Soluble Drug Particle Increased Wetting Increased Wetting Poorly Soluble Drug Particle->Increased Wetting Adsorption of This compound Micellar Solubilization Micellar Solubilization Poorly Soluble Drug Particle->Micellar Solubilization Dissolution Medium Dissolution Medium This compound Monomers This compound Monomers Micelles Micelles This compound Monomers->Micelles Above CMC This compound Monomers->Increased Wetting Micelles->Micellar Solubilization Drug Entrapment Enhanced Drug Release Enhanced Drug Release Increased Wetting->Enhanced Drug Release Micellar Solubilization->Enhanced Drug Release

Caption: Mechanism of this compound in enhancing drug release.

cluster_1 Experimental Workflow for In Vitro Dissolution Study Formulation Selection Formulation Selection Dissolution Testing Dissolution Testing Formulation Selection->Dissolution Testing Media Preparation Media Preparation Media Preparation->Dissolution Testing Control & Test Media Sample Collection Sample Collection Dissolution Testing->Sample Collection Predetermined Timepoints Drug Quantification Drug Quantification Sample Collection->Drug Quantification HPLC / UV-Vis Data Analysis Data Analysis Drug Quantification->Data Analysis Calculate % Released Profile Comparison Profile Comparison Data Analysis->Profile Comparison

Caption: Workflow for in vitro dissolution testing with surfactants.

References

Docusate Sodium's Ceruminolytic Efficacy: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro validation of Docusate Sodium as a ceruminolytic agent, comparing its effectiveness against a common alternative, 2.5% Sodium Bicarbonate, with detailed experimental protocols and supporting data.

Introduction

Cerumen impaction is a prevalent issue leading to discomfort, hearing loss, and difficulties in otoscopic examination. Ceruminolytic agents are frequently employed to soften or dissolve earwax, facilitating its removal. Among these, this compound has been a subject of interest. This guide provides an objective comparison of the in vitro ceruminolytic effectiveness of this compound against 2.5% sodium bicarbonate, drawing upon data from scientific studies. Detailed experimental methodologies are presented to enable replication and further investigation.

Comparative Data on Ceruminolytic Efficacy

Two primary in vitro methodologies have been utilized to assess and compare the ceruminolytic properties of this compound and 2.5% sodium bicarbonate, yielding varied results. One approach measures the dissolution of cerumen by analyzing the supernatant for absorbance and cholesterol content, while another evaluates the physical disintegration and weight gain of the cerumen sample.

Spectrophotometric and Cholesterol Analysis

A study utilizing UV-visible absorption spectroscopy and cholesterol measurement concluded that 2.5% sodium bicarbonate has a superior ceruminolytic effect compared to this compound.[1][2][3] The turbidity of the solution, indicating cerumen dissolution, was significantly greater with 2.5% sodium bicarbonate.[1][2] This was further supported by higher levels of cholesterol detected in the sodium bicarbonate solution.[1][2]

Time (minutes)Mean Difference in Absorbance (350nm) [95% CI]p-valueMean Difference in Absorbance (400nm) [95% CI]p-value
15, 30, 601.93 [1.49–2.38]<0.0011.81 [1.21–2.41]<0.001
Ceruminolytic AgentCholesterol Level (mg/dl) [95% CI]p-value
2.5% Sodium Bicarbonate vs. This compound11 [ -1.47–24.14]0.083

Table 1: Comparison of cerumen dissolution by 2.5% Sodium Bicarbonate and this compound using spectrophotometry and cholesterol analysis. A higher absorbance value and cholesterol level indicate greater ceruminolytic activity. Data sourced from a comparative in vitro study.[1][2]

Cerumen Weight Gain and Disintegration Analysis

In contrast, a separate in vitro study that measured the increase in wet and dry cerumen weight and the degree of disintegration found no significant difference in the ceruminolytic efficacy of 2.5% sodium bicarbonate and 0.5% this compound.[4][5] Both agents caused a significant increase in cerumen weight over time, with a notable 50% of the total 24-hour weight gain occurring within the first hour.[4][5]

Time PointAverage Weight Gain Comparison (p-value)Disintegration Score Comparison (p-value)
15 min, 30 min, 1h, 2h, 4h, 6h, 24h0.4060.749

Table 2: Statistical comparison of cerumen weight gain and disintegration scores between 2.5% Sodium Bicarbonate and 0.5% this compound at various time points. The p-values indicate no statistically significant difference between the two agents.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Protocol 1: Spectrophotometric and Cholesterol Measurement of Cerumen Dissolution

This protocol assesses ceruminolytic efficacy by quantifying the dissolved components of cerumen in the surrounding solution.

  • Sample Preparation: Human cerumen samples are collected and mixed to create a homogenous paste.[1][2]

  • Incubation: Approximately 500 mg of the cerumen paste is weighed and placed at the bottom of a test tube.[1][2] To each tube, 1.5 ml of the test ceruminolytic agent (e.g., this compound or 2.5% sodium bicarbonate) is added.[1][2] The tubes are then incubated in a water bath at 36.4 °C for specified time intervals (e.g., 15, 30, and 60 minutes).[1][2]

  • Spectrophotometric Analysis: Following incubation, the supernatant is carefully pipetted into a cuvette.[1][2] The absorbance of the solution is measured at wavelengths of 350 nm and 400 nm using a UV-visible spectrophotometer. Higher absorbance values indicate greater dissolution of cerumen.[1][2]

  • Cholesterol Analysis: The cholesterol level in each supernatant sample is determined to further quantify the amount of dissolved cerumen.[1][2]

Protocol 2: Cerumen Weight Gain and Disintegration Assay

This protocol evaluates the physical changes in the cerumen sample after exposure to the ceruminolytic agent.

  • Sample Collection: Cerumen samples are collected from patients at an otorhinolaryngology clinic.[4][5]

  • Treatment: The cerumen samples are treated with the ceruminolytic agents (e.g., 2.5% sodium bicarbonate or 0.5% this compound) for various time intervals (15 min, 30 min, 1h, 2h, 4h, 6h, and 24h).[4][5]

  • Weight Measurement: The wet and dry weights of the cerumen samples are measured before and after treatment to determine the weight gain.[4][5]

  • Disintegration Scoring: The degree of cerumen disintegration is visually assessed and scored using a 96-well plate method.[4][5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro validation of a ceruminolytic agent, combining elements from the described protocols.

G cluster_0 Sample Preparation cluster_1 Experimental Treatment cluster_3 Data Analysis A Collect Human Cerumen Samples B Create Homogenous Cerumen Paste A->B C Aliquot Cerumen into Test Tubes (e.g., 500mg) B->C D Add Ceruminolytic Agents (this compound vs. Control) C->D E Incubate at 36.4°C for Defined Time Intervals D->E F Method 1: Supernatant Analysis E->F G Method 2: Cerumen Sample Analysis E->G H UV-Vis Spectroscopy (Absorbance at 350/400nm) F->H I Cholesterol Assay F->I J Measure Wet/Dry Weight Gain G->J K Score Degree of Disintegration G->K L Compare Quantitative Data and Determine Efficacy H->L I->L J->L K->L

In Vitro Ceruminolytic Efficacy Validation Workflow.

References

Safety Operating Guide

Proper Disposal of Docusate Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of docusate sodium is crucial for maintaining laboratory safety and environmental compliance. Adherence to established protocols minimizes risks and ensures responsible chemical handling. This guide provides essential safety and logistical information for the operational disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is known to cause skin irritation and serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, must be worn.[2] Ensure adequate ventilation in the handling area.[2] In case of a spill, prevent the product from entering drains and collect the material using suitable equipment for proper disposal.

Disposal Protocol

Waste material containing this compound must be disposed of in accordance with all applicable national, state, and local regulations.[3][4] The following step-by-step procedure should be followed:

  • Container Management: Keep this compound waste in its original container whenever possible. Do not mix it with other chemical waste.

  • Labeling: Ensure the container is clearly and accurately labeled as "this compound Waste."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][5]

  • Waste Collection: Arrange for collection by an approved and licensed hazardous waste disposal company. While some sources state that, as supplied, it may not be a hazardous waste according to Federal regulations (40 CFR 261), this status can be altered if it is mixed with or comes into contact with a hazardous substance.[5][6]

  • Contaminated Materials: Handle any containers or materials that have come into contact with this compound, and are not cleaned, as you would the product itself.

Environmental Considerations:

This compound is harmful to aquatic life, and discharge into the environment must be avoided.[6][7] It is readily biodegradable, but its ecotoxicity warrants careful disposal.[2]

Quantitative Data on Aquatic Toxicity

The following table summarizes the ecotoxicological data for this compound, highlighting its potential impact on various aquatic organisms.

OrganismTest TypeMetricConcentrationExposure TimeReference
Rainbow TroutLC500.56 mg/L48 hours[8][9]
Harlequin RasborasLC5027 mg/L (of a 60% formulation)48 hours[9]
Desmodesmus subspicatus (green algae)ErC5082.5 mg/L72 hours
Vibrio fischeri (bacteria)EC5043-75 mg/L-[8][10]
Anabaena sp. (bacteria)EC5043-75 mg/L-[8][10]
Pseudokirchneriella subcapitata (algae)EC5043-75 mg/L-[8][10]
Common LimpetLD505 mg/L48 hours[8][9]
Common PeriwinkleLD50100 mg/L48 hours[8][9]
Various PhytoplanktonLD50~8 mg/L-[8][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DocusateSodiumDisposal cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_compliance Compliance & Finalization start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE (Gloves, Eye Protection) consult_sds->wear_ppe contain Keep in Original or Properly Labeled Container wear_ppe->contain no_mix Do Not Mix with Other Waste contain->no_mix Critical Step storage Store in Designated Secure Area no_mix->storage collection Arrange Collection by Approved Waste Disposal Service storage->collection documentation Maintain Disposal Records collection->documentation end Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.